A-1331852
描述
Structure
3D Structure
属性
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-1331852: A Deep Dive into its Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of A-1331852, a potent and selective BCL-XL inhibitor, in the induction of apoptosis. This compound represents a significant tool in cancer research and a potential therapeutic agent, warranting a detailed understanding of its molecular interactions and cellular consequences.
Core Mechanism: Selective Inhibition of BCL-XL
This compound is a BH3 mimetic that selectively binds to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) with high affinity.[1] The primary mechanism of this compound is the disruption of the protein-protein interaction between BCL-XL and pro-apoptotic BCL-2 family members, particularly the BH3-only protein BIM (BCL-2 interacting mediator of cell death).[1] In healthy cells, BCL-XL sequesters BIM, preventing it from activating the pro-apoptotic effector proteins BAX and BAK. By binding to the BH3-binding groove of BCL-XL, this compound displaces BIM, liberating it to activate BAX and BAK.
This targeted disruption initiates the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. The activation of BAX and BAK leads to their oligomerization on the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). This critical event triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c.
Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, assembles into the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key binding affinities and cellular potencies.
Table 1: Binding Affinity (Ki) of this compound for BCL-2 Family Proteins
| Protein | Ki (nM) |
| BCL-XL | <0.01[1] |
| BCL-2 | 6[1] |
| BCL-W | 4[1] |
| MCL-1 | 142[1] |
Table 2: Cellular Potency (EC50/IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50/IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | 6 |
| NCI-H847 | Small Cell Lung Cancer | CellTiter-Glo | 3 |
| NCI-H1417 | Small Cell Lung Cancer | CellTiter-Glo | 7 |
| SET-2 | Myeloid Leukemia | CellTiter-Glo | 80 |
| HEL | Erythroleukemia | CellTiter-Glo | 120 |
| OCI-M2 | Myeloid Leukemia | CellTiter-Glo | 100 |
| MEC04 | T/NK-cell Lymphoma | Cell Viability | ~1100 |
| SNK6 | T/NK-cell Lymphoma | Cell Viability | >10000 |
| SNT15 | T/NK-cell Lymphoma | Cell Viability | >10000 |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic mechanism of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and culture overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound or vehicle control.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
This assay measures the activity of the key executioner caspases, caspase-3 and -7, using a luminogenic substrate.
Materials:
-
Treated and control cells
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound or vehicle control.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
Co-Immunoprecipitation of BCL-XL and BIM
This technique is used to demonstrate the disruption of the BCL-XL:BIM complex by this compound.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BCL-XL antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-BIM and anti-BCL-XL antibodies for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-BCL-XL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-BIM and anti-BCL-XL antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of BIM co-immunoprecipitated with BCL-XL in this compound-treated cells indicates disruption of the complex.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cell lysates
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-BCL-XL, anti-BIM)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents and equipment
-
Chemiluminescence detection system
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Look for an increase in cleaved caspase-3 and cleaved PARP as markers of apoptosis.
References
A-1331852: A Selective BCL-XL Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of A-1331852, a first-in-class, potent, and orally bioavailable small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL). This compound serves as a critical tool for investigating the role of BCL-XL in apoptosis and is a subject of interest in cancer research, particularly for solid tumors and in combination therapies.
Core Mechanism of Action
This compound is a BH3 mimetic, meaning it mimics the action of the BH3 domain of pro-apoptotic proteins like BIM. In the intrinsic apoptosis pathway, BCL-XL sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By binding with high affinity to the BH3-binding groove of BCL-XL, this compound competitively displaces these pro-apoptotic proteins.[1][2] This disruption liberates proteins like BIM, allowing for the activation of BAX and BAK, which leads to MOMP, cytochrome c release from the mitochondria, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
This table summarizes the binding affinity of this compound to key BCL-2 family proteins, demonstrating its high selectivity for BCL-XL.
| Protein | Binding Affinity (Ki, nM) | Selectivity vs. BCL-XL |
| BCL-XL | <0.01 [3][4] | - |
| BCL-2 | 6[3][4] | >600-fold[5] |
| BCL-W | 4[3][4] | >400-fold[5] |
| MCL-1 | 142[3][4] | >14,000-fold[5] |
This table presents the in vitro efficacy of this compound in inducing cell death in various cancer cell lines.
| Cell Line | Cancer Type | Potency (EC50 / IC50, nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6[1][4][6] |
| NCI-H847 | Small Cell Lung Cancer | 3[7] |
| NCI-H1417 | Small Cell Lung Cancer | 7[7] |
| SET-2 | Myeloid Leukemia | 80[7] |
| OCI-M2 | Myeloid Leukemia | 100[7] |
| HEL | Erythroleukemia | 120[7] |
| RS4;11 | Acute Lymphoblastic Leukemia | >5000 (Selective)[6] |
Pharmacokinetic properties of this compound following a 5 mg/kg dose.
| Species | Route | t1/2 (h) | Cmax (µM) | AUC (µM·h) | F (%) |
| Rat | IV | 3.9[6] | - | 94.9[6] | - |
| Rat | PO | - | 1.97[6] | 12.5[6] | 13[6] |
| CD-1 Mouse | IV | 2.4[6] | - | 34.5[6] | - |
| CD-1 Mouse | PO | - | 1.46[6] | 3.81[6] | 11[6] |
Summary of this compound's antitumor activity in a Colo205 colorectal cancer xenograft model.
| Treatment Group | Dosing Schedule | Max Tumor Growth Inhibition (TGImax, %) | Tumor Growth Delay (TGD, %) |
| This compound | 25 mg/kg, PO, QD x 14 days | 35[1] | - |
| Irinotecan | 30 mg/kg, Q3D x 4 | 75[1] | 162[1] |
| This compound + Irinotecan | Combination | 92[1] | 254[1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
This assay quantitatively measures the binding affinity of this compound to BCL-2 family proteins.
Principle: The assay measures the disruption of the interaction between a His-tagged BCL-XL protein and a biotinylated BIM BH3 peptide. A Terbium (Tb)-labeled anti-His antibody serves as the donor, and a dye-labeled streptavidin acts as the acceptor.[8] When BCL-XL and the BIM peptide are in proximity, FRET occurs. This compound competes with the BIM peptide for binding to BCL-XL, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., LANCE Ultra Hiblock Buffer). Dilute Tb-labeled anti-His donor, dye-labeled streptavidin acceptor, His-tagged BCL-XL protein, and biotinylated BIM peptide to desired concentrations.[8][9]
-
Compound Plating: Serially dilute this compound in DMSO and then in assay buffer. Add 5 µL of the diluted compound to wells of a 384-well microplate.[9]
-
Reagent Addition: Add 5 µL of the BCL-XL protein solution to each well. Add 5 µL of a pre-mixed solution of biotin-BIM peptide and streptavidin-acceptor. Finally, add 5 µL of the Tb-anti-His antibody donor.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the binding reaction to reach equilibrium.[8][9]
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader (e.g., Revvity EnVision). Measure emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 or 340 nm.[9]
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Determine Ki values by fitting the concentration-response data to a competitive binding model.
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Principle: These assays measure metabolic activity as an indicator of cell viability. WST-1 and MTS assays measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[10] The CellTiter-Glo® assay quantifies ATP, which is indicative of metabolically active cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium and allow them to attach overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-1,000 nM) and add them to the wells.[12]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[12]
-
Reagent Addition:
-
For WST-1/MTS: Add 10-20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
For CellTiter-Glo®: Allow the plate and reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in the well.
-
-
Data Acquisition:
-
For WST-1/MTS: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
For CellTiter-Glo®: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate EC₅₀/IC₅₀ values using a non-linear regression curve fit.
This protocol assesses the in vivo antitumor efficacy of this compound.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time to evaluate the drug's efficacy.
Protocol:
-
Cell Implantation: Subcutaneously inoculate immunocompromised mice (e.g., NOD/SCID or SCID/Beige) with a suspension of human tumor cells (e.g., 5x10⁶ Colo205 cells).[1]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined average volume (e.g., ~200-400 mm³), randomize mice into treatment and control groups.[13]
-
Drug Formulation and Administration: Formulate this compound for oral gavage. A typical vehicle consists of 60% Phosal 50 PG, 30% PEG-400, and 10% ethanol.[13] Administer the drug according to the specified dosing schedule (e.g., 25 mg/kg daily).[1]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly).[13] Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Calculate tumor growth inhibition (TGI) and tumor growth delay (TGD) to quantify efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for apoptosis markers like cleaved PARP).[12]
Key Considerations and Applications
-
Thrombocytopenia: A primary on-target toxicity associated with BCL-XL inhibition is thrombocytopenia, as platelets rely on BCL-XL for survival.[1][14][15] This has limited the clinical development of broad BCL-XL inhibitors. This compound is a valuable tool for studying this effect and for developing strategies to mitigate it, such as intermittent dosing or the design of platelet-sparing PROTACs.[16]
-
Combination Therapy: this compound has shown significant synergy when combined with other anticancer agents. It can enhance the efficacy of standard chemotherapies like irinotecan and docetaxel, as well as targeted agents like cetuximab in colorectal cancer models.[1][13] It is also explored in combination with other BH3 mimetics, such as the MCL-1 inhibitor S63845, to overcome resistance.[17]
-
Resistance Mechanisms: Resistance to this compound can emerge, potentially through the upregulation of other anti-apoptotic proteins like MCL-1.[12] This highlights the importance of understanding the complete BCL-2 family profile of a tumor when considering BCL-XL inhibition.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A 1331852 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
A-1331852: A Comprehensive Technical Overview of a First-in-Class BCL-XL Inhibitor
Introduction
A-1331852 is a first-in-class, potent, and orally bioavailable inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2][3][4][5] It was developed through a structure-based drug design approach, building upon an earlier BCL-XL inhibitor, A-1155463.[1][2][3][4][5] this compound has emerged as a critical tool for investigating the biology of the BCL-2 protein family and represents a promising scaffold for the development of novel cancer therapeutics.[1][3][4] This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Structure-Based Design
The development of this compound was driven by the need for a selective, orally active BCL-XL inhibitor to overcome the dose-limiting thrombocytopenia observed with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263).[1][2] The design strategy focused on modifying the A-1155463 pharmacophore to enhance potency and oral bioavailability.[1][2] Key structural modifications included:
-
Rigidification of the Pharmacophore: To improve binding affinity and reduce conformational flexibility.[1][3][4]
-
Introduction of sp³-rich Moieties: Specifically, the incorporation of an adamantane group to create highly productive interactions within the P4 pocket of BCL-XL.[1]
This optimization resulted in this compound, a compound with significantly improved cellular potency and demonstrated oral activity in preclinical models.[1][2]
Mechanism of Action
This compound functions as a BH3 mimetic, selectively binding to the BH3-binding groove of BCL-XL. This high-affinity interaction displaces pro-apoptotic proteins, such as BIM, from BCL-XL. The liberated pro-apoptotic proteins then trigger the mitochondrial pathway of apoptosis through the activation of BAX and BAK, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1]
Quantitative Data
The following tables summarize the in vitro binding affinity, cellular efficacy, and pharmacokinetic parameters of this compound.
Table 1: In Vitro Binding Affinity and Cellular Efficacy
| Compound | BCL-XL (Ki, nM) | BCL-2 (Ki, nM) | BCL-W (Ki, nM) | MCL-1 (Ki, nM) | MOLT-4 (EC₅₀, nM) | RS4;11 (EC₅₀, nM) |
| This compound | < 0.01 | 6 | 4 | 142 | 6 | >10,000 |
| A-1155463 | - | - | - | - | >120 | >10,000 |
Data sourced from references[1][6]. The EC₅₀ for A-1155463 in MOLT-4 cells is stated to be 20-fold less potent than this compound[1].
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose Route | Dose (mg/kg) | t₁/₂ (h) | Vss (L/kg) | Clp (L/h/kg) | AUC (µM·h) | Cmax (µM) | F (%) |
| Rat | IV | 5 | 3.9 | 0.18 | 0.08 | 94.9 | - | - |
| Rat | PO | 5 | - | - | - | 12.5 | 1.97 | 13 |
| CD-1 Mouse | IV | 5 | 2.4 | 0.43 | 0.22 | 34.5 | - | - |
| CD-1 Mouse | PO | 5 | - | - | - | 3.81 | 1.46 | 11 |
Data sourced from reference[1][2].
Table 3: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment | Dose and Schedule | TGImax (%) |
| Colo205 (Colorectal) | This compound | 25 mg/kg, QD x 14 | 35 |
| Colo205 (Colorectal) | Irinotecan | 30 mg/kg, Q3D x 4 | 75 |
| Colo205 (Colorectal) | This compound + Irinotecan | As above | 92 |
| MOLT-4 | This compound | 25 mg/kg | Tumor Regression |
| HCT116/5FUR (Colorectal) | This compound | - | Significant tumor size reduction |
Data sourced from references[1][6][7][8]. TGImax: Maximum tumor growth inhibition.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of inhibitors to BCL-2 family proteins.
-
Reagents: His-tagged BCL-XL protein, biotinylated BIM BH3 peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
Procedure:
-
Incubate BCL-XL with varying concentrations of this compound.
-
Add the BIM BH3 peptide, allowing it to compete with the inhibitor for binding to BCL-XL.
-
Add the donor and acceptor fluorophores.
-
-
Detection: Measure the FRET signal. A decrease in the signal indicates displacement of the BIM peptide by the inhibitor.
-
Analysis: Calculate Ki values from the IC₅₀ values obtained from concentration-response curves.
Cell Viability Assay (MOLT-4 and RS4;11 cells)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Culture: Culture MOLT-4 (BCL-XL dependent) and RS4;11 (BCL-2 dependent) cells in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).
-
Measurement: Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
Analysis: Generate dose-response curves and calculate EC₅₀ values to determine the concentration required to inhibit cell growth by 50%.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in animal models.
-
Animal Model: Use immunodeficient mice (e.g., SCID/Beige).
-
Tumor Implantation: Subcutaneously inoculate cancer cells (e.g., Colo205, HCT116/5FUR) into the flanks of the mice.[7][8][9]
-
Treatment: Once tumors reach a specified volume (e.g., ~220 mm³), randomize mice into treatment and vehicle control groups.[1] Administer this compound orally at a specified dose and schedule.[1]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved PARP).[7]
The discovery and development of this compound represent a significant advancement in the field of BCL-2 family inhibitors. Its high potency and selectivity for BCL-XL, coupled with its oral bioavailability, have established it as an invaluable research tool for elucidating the role of BCL-XL in cancer and other diseases. The preclinical data strongly support the hypothesis that selective BCL-XL inhibition can be an effective therapeutic strategy, particularly in combination with standard chemotherapies, for the treatment of solid tumors.[1][2] The development of this compound has paved the way for further exploration of selective BCL-XL inhibitors in clinical settings.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
A-1331852: A Deep Dive into its Antagonistic Role in BCL-2 Family Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-1331852, a potent and selective small-molecule inhibitor of the B-cell lymphoma-extra large (BCL-XL) protein. We will delve into its mechanism of action, its specific interactions with the BCL-2 family of proteins, and the experimental methodologies used to characterize its activity. This document is intended to be a valuable resource for researchers in oncology, apoptosis, and drug discovery.
Introduction to this compound and the BCL-2 Family
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic members.[1] Anti-apoptotic proteins, including BCL-2, BCL-XL, BCL-W, MCL-1, and BFL-1/A1, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BID, PUMA, BAX, and BAK.[1][2] In many cancers, the overexpression of anti-apoptotic BCL-2 family members is a key mechanism of survival and resistance to therapy.
This compound is a first-in-class, orally bioavailable BCL-XL inhibitor developed through structure-based drug design.[3][4][5] It was engineered by modifying a precursor compound, A-1155463, to enhance its potency and pharmacokinetic properties.[3][4] this compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of BCL-XL, thereby displacing pro-apoptotic proteins and triggering apoptosis.[3][6] Its high selectivity for BCL-XL over other BCL-2 family members, such as BCL-2 and MCL-1, makes it a valuable tool for dissecting the specific roles of BCL-XL in cancer biology and as a potential therapeutic agent.[3]
Quantitative Analysis of this compound Binding and Cellular Activity
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound to BCL-2 Family Proteins
| BCL-2 Family Protein | Binding Affinity (Ki, nM) |
| BCL-XL | <0.01[7][8] |
| BCL-2 | 6[7][8][9] |
| BCL-W | 4[7][8][9] |
| MCL-1 | 142[7][8][9] |
Table 2: Cellular Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | 6[10] |
| RS4;11 | Acute Lymphoblastic Leukemia | Cell Viability | >5,000 |
| HCT116 (parental) | Colorectal Cancer | WST-1 Assay | Not specified, but less effective than in 5-FU resistant |
| HCT116/5FUR | 5-FU Resistant Colorectal Cancer | WST-1 Assay | Not specified, but more potent than in parental |
| NCI-H847 | Small Cell Lung Cancer | CellTiter-Glo | 3[11] |
| NCI-H1417 | Small Cell Lung Cancer | CellTiter-Glo | 7[11] |
| SET-2 | Myeloid Leukemia | CellTiter-Glo | 80[11] |
| HEL | Myeloid Leukemia | CellTiter-Glo | 120[11] |
| OCI-M2 | Myeloid Leukemia | CellTiter-Glo | 100[11] |
Signaling Pathways and Mechanism of Action
This compound induces apoptosis by directly interfering with the protein-protein interactions central to the intrinsic apoptotic pathway. The following diagrams illustrate the mechanism of action of this compound.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.
Principle: The assay measures the inhibition of the interaction between a His-tagged BCL-2 family protein and a biotinylated BH3 peptide. A terbium-labeled anti-His antibody (donor) and a streptavidin-dye conjugate (acceptor) are used. When the protein and peptide interact, FRET occurs. This compound competes with the BH3 peptide, disrupting FRET.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a 3x BCL TR-FRET Assay Buffer.[5]
-
Dilute His-tagged BCL-XL protein, biotinylated BIM BH3 peptide, terbium-labeled anti-His antibody, and dye-labeled streptavidin acceptor in the assay buffer to desired concentrations.[5]
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer. The final DMSO concentration should not exceed 1%.[12]
-
-
Assay Procedure:
-
Add diluted this compound or DMSO (control) to the wells of a low-volume 384-well plate.[5]
-
Add the BCL-XL protein/terbium-antibody mix to all wells.
-
Add the BIM peptide/streptavidin-dye mix to all wells except the "blank" controls.[5]
-
Incubate the plate at room temperature for 2-3 hours, protected from light.[5][12]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the FRET ratio (665 nm emission / 620 nm emission).
-
Determine the IC50 value by plotting the FRET ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. A decrease in ATP levels corresponds to a decrease in cell viability.[8]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MOLT-4) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]
-
Incubate overnight to allow cells to attach (for adherent cells) or stabilize.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence using a plate luminometer.[16]
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for the desired duration.
-
-
Cell Harvesting and Staining:
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caspase-3/7 Activation Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[18]
Protocol:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure luminescence with a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Co-Immunoprecipitation for BCL-XL:BIM Complex Disruption
This technique is used to demonstrate that this compound disrupts the interaction between BCL-XL and the pro-apoptotic protein BIM in cells.[1]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[19]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-BCL-XL antibody overnight at 4°C.[19]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BCL-XL and BIM, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
A decrease in the amount of BIM co-immunoprecipitated with BCL-XL in this compound-treated cells compared to the control indicates disruption of the complex.
-
In Vivo Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of this compound in a living organism.[20]
Protocol:
-
Animal Model and Tumor Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.[21]
-
When tumors reach a certain size (e.g., 150-220 mm³), randomize the mice into treatment and control groups.[10][22]
-
Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg daily).[10] The vehicle control is administered to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved PARP).[20]
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Perform statistical analysis to compare the tumor volumes and weights between the treatment and control groups.
-
Conclusion
This compound is a highly potent and selective BCL-XL inhibitor that has proven to be an invaluable tool for studying the role of BCL-XL in apoptosis and cancer. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it a robust compound for both basic research and preclinical drug development. This guide provides a solid foundation for researchers and scientists working with this compound and other BH3 mimetics, enabling a deeper understanding of their therapeutic potential.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. OUH - Protocols [ous-research.no]
- 16. ch.promega.com [ch.promega.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. aging-us.com [aging-us.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the pharmacology of A-1331852
An In-Depth Technical Guide to the Pharmacology of A-1331852
Introduction
This compound is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2][3] Developed through structure-based drug design by re-engineering its predecessor, A-1155463, this compound was created to provide a selective tool for exploring BCL-XL biology and to serve as a foundation for oncology drug discovery programs.[1][4] Its design incorporates a rigidified pharmacophore and sp³-rich moieties that enable high-affinity interactions within the P4 pocket of BCL-XL.[1][5] This molecule has been instrumental in preclinical studies to validate selective BCL-XL inhibition as a therapeutic strategy, particularly in solid tumors, and to dissect the specific roles of BCL-2 family proteins in cancer cell survival and chemotherapy resistance.[1][6][7][8]
Mechanism of Action
This compound functions as a BH3 mimetic, targeting the BH3-binding groove of anti-apoptotic BCL-2 family proteins. It exhibits high selectivity for BCL-XL.[9][10] In healthy cells, BCL-XL sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the mitochondrial pathway of apoptosis.
By binding to BCL-XL with high affinity, this compound displaces these pro-apoptotic proteins.[1] The liberated BIM can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and caspase-3/7, ultimately executing the apoptotic program.[1] This targeted disruption of protein-protein interactions selectively induces apoptosis in cancer cells that are dependent on BCL-XL for survival.[1][6]
Figure 1: Mechanism of this compound-induced apoptosis.
Pharmacological Profile
Binding Affinity and Selectivity
This compound is a high-affinity ligand for BCL-XL, with significantly lower affinity for other BCL-2 family members, demonstrating its high selectivity. The binding affinities (Ki) are summarized below.
| Protein | Binding Affinity (Ki, nM) | Selectivity vs. BCL-XL |
| BCL-XL | <0.01 | - |
| BCL-W | 4 | >400-fold |
| BCL-2 | 6 | >600-fold |
| MCL-1 | 142 | >14,000-fold |
| Data sourced from Tocris Bioscience and Selleck Chemicals.[9][10] |
In Vitro Cellular Activity
The compound potently induces cell death in BCL-XL-dependent cancer cell lines while sparing cells that rely on other anti-apoptotic proteins, such as the BCL-2-dependent RS4;11 line.
| Cell Line | Description | Potency (EC50, nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia (BCL-XL dependent) | 6 |
| RS4;11 | Acute Lymphoblastic Leukemia (BCL-2 dependent) | >10,000 |
| Data sourced from the primary discovery publication.[1][6] |
Pharmacokinetics
This compound exhibits suitable pharmacokinetic properties for in vivo studies, with demonstrated oral exposure in both rats and mice. Despite modest oral bioavailability, the resulting plasma concentrations are sufficient to achieve multiples of the cellular EC50.[1]
| Species | Route | Dose (mg/kg) | t½ (h) | Vss (L/kg) | Clp (L/h/kg) | AUC (μM·h) | Cmax (μM) | F (%) |
| Rat | IV | 5 | 3.9 | 0.18 | 0.08 | 94.9 | - | - |
| PO | 5 | - | - | - | 12.5 | 1.97 | 13 | |
| CD-1 Mouse | IV | 5 | 2.4 | 0.43 | 0.22 | 34.5 | - | - |
| PO | 5 | - | - | - | 3.81 | 1.46 | 11 | |
| Table compiled from data in "Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor".[1][6] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models:
-
Monotherapy: As a single agent, it induces tumor regressions in the MOLT-4 xenograft model.[9]
-
Combination Therapy: It enhances the antitumor effects of standard chemotherapies and other targeted agents. For instance, it has shown efficacy in combination with irinotecan in a colorectal cancer model (Colo205) and with docetaxel in lung cancer models.[1] It also potentiates the effect of the EGFR inhibitor cetuximab in metastatic colorectal cancer patient-derived models.[11]
-
Novel Indications: Studies have shown its efficacy in inducing apoptosis in models of Epstein-Barr virus-associated T- and NK-cell lymphoma.[7] It has also been shown to suppress the proliferation of fluorouracil-resistant colorectal cancer cells.[8][12][13]
Key Experimental Protocols
Time-Resolved FRET (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.
Methodology:
-
Reagents: Recombinant, histidine-tagged BCL-2 family proteins (e.g., BCL-XL), a fluorescently labeled BH3 peptide probe (e.g., FAM-BAD), and an anti-histidine antibody conjugated to a FRET acceptor (e.g., terbium cryptate).
-
Principle: In the absence of an inhibitor, the BH3 peptide binds to the BCL-XL protein. The proximity of the fluorescent label on the peptide (donor) to the terbium conjugate on the antibody (acceptor) results in a high FRET signal upon excitation.
-
Procedure: The BCL-XL protein and the peptide probe are incubated with varying concentrations of this compound.
-
Measurement: The plate is read on a TR-FRET-capable reader. The inhibitor displaces the probe, decreasing the FRET signal in a concentration-dependent manner.
-
Analysis: The resulting data is used to calculate the IC50, which can be converted to a Ki value.
Figure 2: Workflow for a TR-FRET binding assay.
In Vivo Xenograft Efficacy Study
This protocol outlines the general steps for evaluating the anti-tumor activity of this compound in a mouse model.
Methodology:
-
Cell Culture: The selected human cancer cell line (e.g., Colo205) is cultured under standard conditions.
-
Implantation: A suspension of tumor cells is subcutaneously injected into immunocompromised mice (e.g., SCID/Beige mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined average volume (e.g., ~200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, combination agent, this compound + combination).
-
Dosing: this compound is formulated for oral administration (e.g., in 60% Phosal 50 PG, 30% PEG-400, 10% ethanol) and dosed daily.[11] Other agents are administered according to their specific protocols.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a fixed duration. Tumors are often excised for weighing and further analysis (e.g., immunohistochemistry for apoptosis markers).
Figure 3: Workflow for an in vivo xenograft study.
Safety and Toxicology
The primary on-target toxicity associated with BCL-XL inhibition is thrombocytopenia (a rapid and reversible decrease in platelet count).[14] Platelets are uniquely dependent on BCL-XL for their survival, and its inhibition leads to their premature apoptosis.[14] This effect was a significant dose-limiting toxicity for the dual BCL-2/BCL-XL inhibitor navitoclax (ABT-263).[1][6]
A key rationale for developing a BCL-XL selective inhibitor like this compound was to uncouple this platelet toxicity from other hematological toxicities. For example, when navitoclax was combined with chemotherapies like docetaxel, it exacerbated neutropenia, an effect attributed to its BCL-2 inhibitory activity.[1][6] this compound was used in preclinical studies to demonstrate that a BCL-XL selective agent could be combined with chemotherapy to treat solid tumors while avoiding this aggravated neutropenia.[1][6]
Conclusion
This compound is a highly potent and selective BCL-XL inhibitor with excellent cellular activity and oral bioavailability sufficient for in vivo studies. Its development marked a critical step in validating BCL-XL as a therapeutic target in oncology. As a research tool, it has been invaluable for elucidating the specific dependencies of cancer cells on BCL-2 family members and for exploring rational combination therapies. The pharmacological profile of this compound has provided a robust preclinical foundation for the continued development of next-generation BCL-XL inhibitors aimed at maximizing therapeutic efficacy while managing on-target toxicities.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
A-1331852: A Technical Guide to Investigating Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1331852 is a first-in-class, potent, and orally bioavailable small molecule inhibitor of B-cell lymphoma-extra large (BCL-xL), a key anti-apoptotic protein.[1] As a highly selective antagonist of BCL-xL, this compound serves as a critical tool for dissecting the molecular mechanisms of programmed cell death, also known as apoptosis. Dysregulation of apoptosis is a hallmark of cancer, making BCL-xL an attractive therapeutic target. This compound induces apoptosis in BCL-xL-dependent tumor cells and has demonstrated anti-tumor efficacy in preclinical models, both as a single agent and in combination with other therapies.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in studying programmed cell death.
Mechanism of Action
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the BCL-xL protein.[5][6] This action disrupts the interaction between BCL-xL and pro-apoptotic proteins such as BIM, BAK, and BAX.[5] In cancer cells that rely on BCL-xL for survival, this disruption liberates the pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade. The key events in this pathway include the release of cytochrome c from the mitochondria, activation of caspase-3 and -7, and subsequent cellular dismantling.[7]
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity and cellular efficacy of this compound.
Table 1: In Vitro Binding Affinity of this compound to BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) |
| BCL-xL | < 0.01 nM[2][8] |
| BCL-2 | 6 nM[2][4][8] |
| BCL-W | 4 nM[2][8] |
| MCL-1 | 142 nM[2][4][8] |
Table 2: In Vitro Cellular Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Efficacy (EC50/IC50) | Assay |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6 nM (EC50)[4][7][9][10] | Cell Viability |
| NCI-H847 | - | 3 nM (EC50)[11][12] | CellTiter-Glo |
| NCI-H1417 | - | 7 nM (EC50)[11][12] | CellTiter-Glo |
| SET-2 | - | 80 nM (EC50)[11][12] | CellTiter-Glo |
| HEL | - | 120 nM (EC50)[11][12] | CellTiter-Glo |
| OCI-M2 | - | 100 nM (EC50)[11][12] | CellTiter-Glo |
| H1299 | - | 100 nM[2] | Apoptosis Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on programmed cell death.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled multi-well plates (96- or 384-well)
-
Mammalian cells in culture medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multi-well plates at a desired density (e.g., 5,000 cells/well for a 96-well plate) in a final volume of 100 µL.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence with a luminometer.
Apoptosis Assay (Annexin V Staining)
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Cells in suspension
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 1 x 10^6 cells) and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently.
-
Keep the samples on ice and analyze by flow cytometry as soon as possible.
Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cells in culture
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar fluorogenic substrate for caspase-3/7
-
Luminometer or fluorescence microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with this compound or vehicle control.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
Cytochrome c Release Assay
This protocol is for detecting the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Cells treated with this compound
-
Cytosol Extraction Buffer (e.g., containing digitonin or a mild detergent)
-
Mitochondrial Lysis Buffer
-
SDS-PAGE gels
-
Antibodies against Cytochrome c and a mitochondrial marker (e.g., COX IV)
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice to selectively permeabilize the plasma membrane.
-
Centrifuge to pellet the intact mitochondria. The supernatant contains the cytosolic fraction.
-
Lyse the mitochondrial pellet with a mitochondrial lysis buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against Cytochrome c. A mitochondrial marker should be used to confirm the purity of the fractions.
BCL-xL:BIM Complex Immunoprecipitation
This protocol is to assess the disruption of the BCL-xL:BIM protein-protein interaction by this compound.
Materials:
-
K562 cells (or other suitable cell line)
-
This compound (100 nM)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against BCL-xL
-
Protein A/G agarose beads
-
Antibodies against BIM and BCL-xL for Western blotting
Procedure:
-
Treat K562 cells with 100 nM this compound for 0-2 hours.
-
Lyse the cells in an appropriate lysis buffer.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-BCL-xL antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against BCL-xL and BIM to detect the co-immunoprecipitated proteins.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. scispace.com [scispace.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. benchchem.com [benchchem.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. OUH - Protocols [ous-research.no]
- 6. Apoptosis [worldwide.promega.com]
- 7. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A-1331852: A Technical Guide to its Mechanism of Action and Effect on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1331852 is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2] By selectively binding to BCL-XL, this compound disrupts its interaction with pro-apoptotic proteins, thereby triggering the intrinsic pathway of apoptosis. This guide provides an in-depth technical overview of this compound's core mechanism, focusing on its profound effect on mitochondrial outer membrane permeabilization (MOMP), a critical event in programmed cell death. We will explore the underlying signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its activity.
Introduction to this compound and its Target: BCL-XL
The BCL-2 family of proteins are central regulators of apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. BCL-XL is an anti-apoptotic member frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. This compound is a BH3 mimetic that mimics the action of pro-apoptotic BH3-only proteins to selectively inhibit BCL-XL.[3]
Mechanism of Action: Inducing Mitochondrial Outer Membrane Permeabilization (MOMP)
The primary mechanism of action of this compound is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane, a point of no return in apoptotic signaling.
Signaling Pathway
In healthy cells, BCL-XL sequesters pro-apoptotic proteins such as BIM, BAK, and BAX, preventing their activation. This compound competitively binds to the BH3-binding groove of BCL-XL, displacing these pro-apoptotic partners.[1] The released BIM can then directly activate BAX and BAK. Activated BAX and BAK undergo conformational changes, leading to their oligomerization and insertion into the outer mitochondrial membrane.[4][5] This forms pores that increase the permeability of the membrane, an event known as MOMP.[6][7]
The permeabilization of the outer mitochondrial membrane leads to the release of several pro-apoptotic factors from the intermembrane space into the cytosol, including:
-
Cytochrome c: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.
-
Smac/DIABLO: This protein inhibits the activity of inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activation.
The activation of caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays.
Binding Affinity (Ki) of this compound for BCL-2 Family Proteins
| BCL-2 Family Protein | Ki (nM) | Selectivity vs BCL-XL |
| BCL-XL | <0.01 | - |
| BCL-2 | 6 | >600-fold |
| BCL-W | 4 | >400-fold |
| MCL-1 | 142 | >14,200-fold |
Data compiled from Selleck Chemicals and Axon Medchem.[8][9]
Cellular Efficacy (EC50/IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) |
| Molt-4 | Acute Lymphoblastic Leukemia | 6 |
| NCI-H847 | Small Cell Lung Cancer | 3 |
| NCI-H1417 | Small Cell Lung Cancer | 7 |
| SET-2 | Myeloid Leukemia | 80 |
| HEL | Erythroleukemia | 120 |
| OCI-M2 | Myeloid Leukemia | 100 |
| NALM-6 | B-cell Precursor ALL | Sensitive |
| RCH-ACV | B-cell Precursor ALL | Insensitive |
Data compiled from MedChemExpress and a study on B-cell precursor ALL.[10][11]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effect of this compound on mitochondrial outer membrane permeabilization and apoptosis.
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time period to induce apoptosis. Include untreated and vehicle-treated cells as negative controls.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine with the collected medium. For suspension cells, directly collect the cells.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound. Include a positive control for mitochondrial depolarization, such as CCCP (5-50 µM for 15-30 minutes).
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium). Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells with an assay buffer.
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
J-aggregates (red fluorescence): Excitation ~540 nm, Emission ~590 nm.
-
JC-1 monomers (green fluorescence): Excitation ~485 nm, Emission ~535 nm.
-
Detection of Cytochrome c Release by Western Blotting
This method involves the subcellular fractionation of cells to separate the mitochondrial and cytosolic fractions, followed by western blotting to detect the presence of cytochrome c in each fraction.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described previously.
-
Subcellular Fractionation: a. Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell. b. Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle. c. Centrifuge the homogenate at a low speed (~700-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000-15,000 x g) for 20-30 minutes at 4°C to pellet the mitochondria. e. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
Western Blotting: a. Lyse the mitochondrial pellet and determine the protein concentration of both the cytosolic and mitochondrial fractions. b. Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody specific for cytochrome c. d. Use antibodies against a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV or VDAC) to confirm the purity of the fractions. e. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.
Conclusion
This compound is a highly selective and potent BCL-XL inhibitor that effectively induces apoptosis in BCL-XL-dependent cancer cells. Its mechanism of action is centered on the induction of mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptotic pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of targeting BCL-XL with compounds like this compound. Further investigation into the synergistic effects of this compound with other anti-cancer agents and its efficacy in various preclinical models will continue to be of significant interest.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. BAK plays a key role in this compound-induced apoptosis in senescent chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BID- and BAX-mediated mitochondrial pathway dominates this compound-induced apoptosis in senescent A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent and Selective Binding of A-1331852 to BCL-XL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and mechanism of action of A-1331852, a highly potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound represents a significant advancement in the development of targeted cancer therapeutics, offering a powerful tool to dissect the dependencies of cancer cells on BCL-XL for survival. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used for its characterization, and its impact on cellular signaling pathways.
Quantitative Binding Affinity of this compound
This compound exhibits exceptional affinity for BCL-XL, with a dissociation constant (Ki) of less than 0.01 nM.[1][2] Its selectivity for BCL-XL over other BCL-2 family members is a key attribute, minimizing off-target effects. The following table summarizes the binding affinities of this compound for various BCL-2 family proteins.
| Target Protein | Binding Affinity (Ki, nM) |
| BCL-XL | < 0.01 |
| BCL-2 | 6 |
| BCL-W | 4 |
| MCL-1 | 142 |
Data compiled from multiple sources.[1][2][3]
In cellular assays, this compound demonstrates potent on-target activity, inducing apoptosis in BCL-XL-dependent cell lines. For instance, in MOLT-4, a human acute lymphoblastic leukemia cell line known to be dependent on BCL-XL, this compound exhibits an effective concentration (EC50) of 6 nM.[1][4][5]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The binding affinity of this compound to BCL-XL is predominantly determined using a competitive binding assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This robust and high-throughput method measures the displacement of a fluorescently labeled peptide (a known BCL-XL ligand) by the inhibitor.
Principle of the TR-FRET Assay:
The assay utilizes a recombinant, His-tagged BCL-XL protein and a biotinylated peptide derived from the BH3 domain of a pro-apoptotic protein like BIM or BAK. A terbium-labeled anti-His antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., DyLight 650) acts as the FRET acceptor. When the labeled peptide is bound to BCL-XL, the donor and acceptor are in close proximity, resulting in a high FRET signal upon excitation. This compound competes with the peptide for binding to BCL-XL, leading to a decrease in the FRET signal in a dose-dependent manner.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1x assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Dilute recombinant His-tagged BCL-XL protein to the desired concentration (e.g., 5 nM) in assay buffer.
-
Dilute the biotinylated BH3 peptide to the desired concentration (e.g., 10 nM) in assay buffer.
-
Dilute the terbium-labeled anti-His antibody (donor) and streptavidin-conjugated fluorophore (acceptor) in assay buffer according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted this compound solution or vehicle (for control wells) to the appropriate wells.
-
Add 5 µL of the diluted His-tagged BCL-XL protein solution to all wells.
-
Add 5 µL of a pre-mixed solution of the terbium-labeled anti-His antibody and streptavidin-conjugated fluorophore to all wells.
-
Initiate the binding reaction by adding 5 µL of the diluted biotinylated BH3 peptide solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader. Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizing the Molecular Interactions and Cellular Consequences
The following diagrams illustrate the experimental workflow of the TR-FRET assay and the signaling pathway affected by this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A new assay based on fluorescence resonance energy transfer to determine the binding affinity of Bcl-xL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PathSpecific™ Human BCL-XL Assay Kit, TR-FRET - Creative Biolabs [creative-biolabs.com]
A-1331852: A Potent and Selective BCL-XL Inhibitor for Cancer Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-1331852 is a first-in-class, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). By mimicking the action of pro-apoptotic BH3-only proteins, this compound binds to the BH3-binding groove of BCL-XL with high affinity, thereby liberating pro-apoptotic proteins like BIM. This disruption of the BCL-XL:BIM complex triggers the intrinsic apoptotic pathway, leading to the execution of programmed cell death in cancer cells dependent on BCL-XL for survival. Its high selectivity for BCL-XL over other BCL-2 family members, such as BCL-2 and MCL-1, makes it an invaluable tool for dissecting the specific role of BCL-XL in cancer cell survival and for exploring potential therapeutic strategies, both as a single agent and in combination with other anti-cancer agents. This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its application in cancer biology, supported by detailed experimental protocols and data.
Mechanism of Action
This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-XL. In many cancer cells, BCL-XL sequesters pro-apoptotic proteins, particularly BIM, preventing them from activating the downstream effectors of apoptosis, BAK and BAX. This compound competitively binds to the BH3-binding groove of BCL-XL, displacing BIM.[1] The released BIM is then free to activate BAK and BAX, which oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptotic cell death.[1]
Selectivity and Potency
This compound exhibits exceptional selectivity for BCL-XL. This high specificity is crucial for its utility as a tool compound to investigate BCL-XL-dependent survival mechanisms.
Table 1: Binding Affinity (Ki) of this compound for BCL-2 Family Proteins
| BCL-2 Family Protein | Binding Affinity (Ki, nM) | Reference |
| BCL-XL | <0.01 | [2][3] |
| BCL-2 | 6 | [2][3] |
| BCL-W | 4 | [2][3] |
| MCL-1 | 142 | [2][3] |
The remarkable potency of this compound is reflected in its low nanomolar efficacy against BCL-XL-dependent cancer cell lines.
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy (EC50/IC50, nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6 | [3][4] |
| HCT116 | Colorectal Cancer | Effective at 1-100 nM | [5] |
| K562 | Chronic Myelogenous Leukemia | Effective at 100 nM | [2] |
| Colo205 | Colorectal Cancer | Used in in vivo studies | [1] |
| SNK6 | Extranodal NK/T-cell Lymphoma | Sensitive | [6] |
| SNT15 | Extranodal NK/T-cell Lymphoma | Sensitive | [6] |
| MEC04 | Chronic Active EBV Infection | Sensitive | [6] |
Synergy with PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade frequently hyperactivated in cancer.[7] Research indicates that the BCL-XL-mediated anti-apoptotic mechanism and the PI3K/Akt/mTOR pathway are parallel survival pathways.[6] The simultaneous inhibition of both pathways can lead to a synergistic increase in apoptosis in cancer cells. For instance, studies have shown that inhibiting the PI3K/Akt pathway can sensitize lung adenocarcinoma cells to apoptosis induced by BCL-XL inhibition. Furthermore, a synergistic effect has been observed when this compound is combined with the PI3K alpha inhibitor PIK-75 in ovarian clear cell carcinoma cell lines. This suggests that a dual-targeting strategy could be a promising therapeutic approach.
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant single-agent and combination anti-tumor activity in various xenograft models.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Molt-4 | Acute Lymphoblastic Leukemia | 25 mg/kg, oral administration | Tumor regression | [2] |
| HCT116/5FUR | 5-FU-Resistant Colorectal Cancer | Not specified | Suppression of tumor growth | [5] |
| Colo205 | Colorectal Cancer | 25 mg/kg/day, PO, in combination with Irinotecan (30 mg/kg/day, IP) | Significant tumor growth inhibition (92%) | [1] |
| SNK6 | Extranodal NK/T-cell Lymphoma | 50 mg/kg, daily for 7 days | Delayed tumor growth | [6] |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is adapted from a study on fluorouracil-resistant colorectal cancer cells.[5]
-
Cell Seeding: Seed 5x10³ cells per well in a 96-well plate in 100 µL of complete DMEM and allow them to attach overnight at 37°C.
-
Compound Treatment: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
WST-1 Reagent Addition: Add 10 µL of Premix WST-1 Cell Proliferation Assay System reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assessment by Western Blot
This protocol is a general guideline for detecting apoptosis markers.[5]
-
Cell Lysis: After treatment with this compound for the desired time, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for BCL-XL:BIM Interaction
This protocol is based on a study in K562 cells.[2]
-
Cell Treatment: Treat K562 cells with 100 nM this compound for 0-2 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BCL-XL antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BCL-XL and BIM. A decrease in the amount of BIM co-immunoprecipitated with BCL-XL after this compound treatment indicates disruption of the complex.
In Vivo Xenograft Study
This protocol is a general guideline based on published studies.[1][2][5][6]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 to 10x10^6 cells) in Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 25-50 mg/kg, daily). The vehicle control group should receive the same formulation without the active compound. For combination studies, administer the second agent according to its established protocol.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Conclusion
This compound is a powerful and selective tool compound for investigating the role of BCL-XL in cancer biology. Its ability to specifically inhibit BCL-XL allows for the precise dissection of BCL-XL-dependent survival pathways. The synergistic effects observed when combined with inhibitors of parallel survival pathways, such as the PI3K/Akt/mTOR pathway, highlight promising avenues for future therapeutic strategies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cancer research endeavors.
References
- 1. Dual inhibition of Bcl-2 and Bcl-xL strikingly enhances PI3K inhibition-induced apoptosis in human myeloid leukemia cells through a GSK3- and Bim-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy Between PI3Kinase/AKT pathway and Bcl-xL in the Control of Apoptosis in Adenocarcinoma Cells of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: A-1331852 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of A-1331852, a potent and selective inhibitor of B-cell lymphoma-extra large (Bcl-xL). The included methodologies are designed to guide researchers in determining the cytotoxic effects of this compound on cancer cell lines, a critical step in preclinical drug evaluation.
This compound induces apoptosis in cancer cells that are dependent on Bcl-xL for survival.[1][2] By disrupting the interaction between Bcl-xL and pro-apoptotic proteins like Bim, this compound triggers the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various human cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit cell viability by 50%. Lower values are indicative of higher potency. It is important to note that IC50 values can be influenced by the specific cell line and the methodology used for calculation.[3][4]
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | 6 | [1][2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Apoptosis Assay | ~6.7 | [5] |
| HCT116/5FUR | Colorectal Cancer | WST-1 Assay | Lower than parental HCT116 | [6] |
| NCI-H847 | Small Cell Lung Cancer | CellTiter-Glo | 3 | [7] |
| NCI-H1417 | Small Cell Lung Cancer | CellTiter-Glo | 7 | [7] |
| SET-2 | Myeloid Leukemia | CellTiter-Glo | 80 | [7] |
| HEL | Erythroleukemia | CellTiter-Glo | 120 | [7] |
| OCI-M2 | Myeloid Leukemia | CellTiter-Glo | 100 | [7] |
| RS4;11 | Acute Lymphoblastic Leukemia | Cell Viability | >10,000 | [1] |
| CLL | Chronic Lymphocytic Leukemia | Apoptosis Assay | 1,100 | [5] |
Signaling Pathway of this compound-Induced Apoptosis
This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the anti-apoptotic protein Bcl-xL.[1] This action liberates pro-apoptotic proteins, such as Bim, which can then activate Bax and Bak. The subsequent oligomerization of Bax and Bak on the mitochondrial outer membrane leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[1] Cytochrome c release triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7, culminating in the characteristic features of apoptosis, including DNA fragmentation and cell death.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay using a Luminescent-Based ATP Assay (e.g., CellTiter-Glo®)
This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Appropriate cancer cell line (e.g., MOLT-4 for high sensitivity, RS4;11 for low sensitivity)
-
Complete cell culture medium (specific to the cell line)
-
96-well clear-bottom, opaque-walled microplates
-
Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection capabilities
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Include wells with medium and DMSO only as a vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized based on the cell line's doubling time and the compound's mechanism of action.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the luminescent assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[8] Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying necrotic or late apoptotic cells.[8]
Materials:
-
This compound (stock solution prepared in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting an in vitro cell viability assay with this compound.
Caption: General workflow for an in vitro cell viability assay.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-1331852 Treatment in MOLT-4 and HCT116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of A-1331852, a potent and selective BCL-XL inhibitor, on the MOLT-4 acute lymphoblastic leukemia and HCT116 colorectal carcinoma cell lines. Detailed protocols for cell culture, viability assays, apoptosis analysis, and cell cycle analysis are included to facilitate reproducible experimental outcomes.
Introduction
This compound is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1] By binding to BCL-XL, this compound disrupts the interaction between BCL-XL and pro-apoptotic proteins like BIM, leading to the initiation of the intrinsic apoptotic pathway.[2] This targeted mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent.
The MOLT-4 cell line, derived from a patient with acute lymphoblastic leukemia, is known to be dependent on BCL-XL for survival, making it a sensitive model for evaluating BCL-XL inhibitors.[3][4] The HCT116 cell line, originating from a human colorectal carcinoma, provides a relevant model for solid tumors.[5] Notably, studies have indicated that 5-fluorouracil-resistant HCT116 cells exhibit an overexpression of BCL-XL, suggesting a potential therapeutic vulnerability that can be exploited by this compound.[5][6]
These notes will detail the application of this compound in these two distinct cancer cell lines, providing quantitative data on its efficacy and detailed protocols for key experimental procedures.
Data Presentation
This compound In Vitro Efficacy
| Cell Line | Assay Type | Parameter | Value | Reference |
| MOLT-4 | Cell Viability | EC50 | ~6 nM | [3][4] |
| HCT116 (5-FU-resistant) | Apoptosis Induction | - | Stronger than parental | [5][6] |
This compound Target Selectivity
| Target | Binding Affinity (Ki) | Reference |
| BCL-XL | <0.01 nM | [4][7] |
| BCL-2 | 6 nM | [4][7] |
| BCL-W | 4 nM | [4][7] |
| MCL-1 | 142 nM | [4][7] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of BCL-XL, which leads to the activation of the intrinsic apoptotic pathway.
Experimental Workflow
A typical experimental workflow for evaluating the effects of this compound on MOLT-4 and HCT116 cells is outlined below.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. elabscience.com [elabscience.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. MOLT-4 Cells [cytion.com]
- 7. encodeproject.org [encodeproject.org]
Application Note: Quantification of Apoptosis Induction by A-1331852 Using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-1331852 is a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2] By binding to BCL-XL, this compound disrupts its interaction with pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade.[3] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for the detection of apoptotic cells by flow cytometry.[4] When used in conjunction with a viability dye such as Propidium Iodide (PI) or DAPI, Annexin V staining allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells. This protocol provides a detailed method for inducing apoptosis in cancer cell lines using this compound and subsequently quantifying the apoptotic cell population using Annexin V and PI staining.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits BCL-XL, leading to apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cell line of interest (e.g., MOLT-4, K562, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (or DAPI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure
1. Cell Seeding and Treatment with this compound
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium. Effective concentrations can range from low nanomolar to micromolar depending on the cell line's sensitivity. A starting range of 1 nM to 1 µM is recommended for dose-response experiments.[1][5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the culture medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time. Incubation times can vary from a few hours to 48-72 hours, depending on the cell type and drug concentration.[1][6]
2. Cell Harvesting and Staining
-
For suspension cells: Gently collect the cells into a microcentrifuge tube.
-
For adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.
-
Set up appropriate compensation controls for FITC and PI.
-
Use unstained cells to set the baseline fluorescence.
-
Use single-stained (Annexin V-FITC only and PI only) controls to set the quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Experimental Workflow
Caption: Workflow for Annexin V staining after this compound treatment.
Data Presentation
The following table provides an example of how to present quantitative data from an Annexin V staining experiment following this compound treatment.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound (100 nM) | 42.1 ± 4.2 | 38.4 ± 3.1 | 19.5 ± 2.8 |
| This compound (1 µM) | 15.8 ± 2.9 | 55.3 ± 4.5 | 28.9 ± 3.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
-
High background staining in the vehicle control: This could be due to rough handling of cells during harvesting, leading to membrane damage. Ensure gentle pipetting and centrifugation.
-
Low signal in the treated group: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to optimize conditions.
-
High percentage of necrotic cells (Annexin V- / PI+): This may indicate that the this compound concentration is too high, causing rapid cell death, or that the cells were not healthy at the start of the experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-3/7 Activation Assay with A-1331852
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for inducing and measuring Caspase-3/7 activation using the selective BCL-XL inhibitor, A-1331852. These guidelines are intended for researchers in cell biology, oncology, and pharmacology to study apoptosis in various cell models.
Introduction
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] By binding to BCL-XL, this compound disrupts its interaction with pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway.[2] This pathway culminates in the activation of executioner caspases, primarily Caspase-3 and Caspase-7, which are key mediators of programmed cell death. Monitoring the activation of Caspase-3/7 is a reliable method for quantifying the apoptotic response induced by this compound.
The protocols described herein are compatible with various downstream applications, including flow cytometry, Western blotting, and luminescence-based plate reader assays, providing a reproducible framework for evaluating the efficacy of this compound.[3]
Mechanism of Action of this compound
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins. It selectively binds to the BH3-binding groove of BCL-XL with high affinity, displacing pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[2]
Caption: Simplified signaling pathway of apoptosis regulation by BCL-XL.
Caption: Mechanism of this compound inducing Caspase-3/7 activation.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of this compound in different cell lines.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Assay Type | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6 | Cell Viability | [2][4] |
| NCI-H847 | Small Cell Lung Cancer | 3 | Cell Viability | [5] |
| NCI-H1417 | Small Cell Lung Cancer | 7 | Cell Viability | [5] |
| SET-2 | Myeloid Leukemia | 80 | Cell Viability | [5] |
| HEL | Erythroleukemia | 120 | Cell Viability | [5] |
| OCI-M2 | Myeloid Leukemia | 100 | Cell Viability | [5] |
Table 2: this compound Treatment Conditions for Apoptosis Induction
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| K562 | 100 nM | 0-2 hours | Disruption of BCL-XL:BIM complexes | [1] |
| MOLT-4 | Not specified | Not specified | Cytochrome c release, Caspase-3/7 activation | [2] |
| HCT116/5FUR | Not specified | 72 hours | Decreased cell viability | [6] |
| Senescent HUVECs | 1 nM | 12 hours | Induction of apoptosis (Caspase-3/7 activity) | [7] |
| Senescent IMR90 | 1 nM | 12 hours | Induction of apoptosis (Caspase-3/7 activity) | [7] |
| Colorectal Cancer Organoids | 0.5 µmol/L | 48 hours | Increased Caspase-3/7 activity | [8] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
A crucial first step is to establish and maintain a healthy cell culture. The specific cell line used will dictate the appropriate media, supplements, and passaging schedule.
-
Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 96-well for luminescence assays) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is important to include a vehicle control (medium with the same concentration of DMSO) in the experiment.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will vary depending on the cell line and should be determined empirically.
Protocol 2: Luminescence-Based Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is adapted for a 96-well plate format and provides a quantitative measure of Caspase-3/7 activity.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer-compatible multi-well plates (white-walled for luminescence)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Assay:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescence is proportional to the amount of Caspase-3/7 activity.
Caption: Workflow for Caspase-3/7 activation assay.
Data Analysis and Interpretation
The raw luminescence data should be corrected by subtracting the background luminescence (from wells with no cells). The fold-change in Caspase-3/7 activity can be calculated by normalizing the luminescence values of the treated samples to the vehicle control. Dose-response curves can be generated by plotting the fold-change in activity against the log concentration of this compound to determine the EC50 value.
An increase in luminescence directly correlates with an increase in Caspase-3/7 activity, indicating the induction of apoptosis by this compound.
Troubleshooting
-
High Background Luminescence: This may be due to serum in the culture medium. If possible, perform the assay in serum-free medium.
-
Low Signal: This could be due to insufficient cell number, low Caspase-3/7 activity, or a short incubation time. Optimize cell density and incubation time.
-
Inconsistent Results: Ensure accurate pipetting, consistent cell numbers, and proper mixing of reagents.
Conclusion
The Caspase-3/7 activation assay is a robust and sensitive method to quantify apoptosis induced by the BCL-XL inhibitor this compound. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this assay in their studies on programmed cell death and for the evaluation of novel anti-cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in cells | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aging-us.com [aging-us.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: A-1331852 and Docetaxel Combination Therapy in Solid Tumors
Introduction
A-1331852 is a first-in-class, potent, and orally bioavailable selective inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2] Docetaxel is a well-established chemotherapeutic agent from the taxane family that functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5] The combination of this compound and docetaxel is based on the rationale that docetaxel-induced cellular stress primes cancer cells for apoptosis, while this compound lowers the threshold for cell death by specifically inhibiting the pro-survival function of BCL-XL. Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor activity in various solid tumor models.[6][7] These notes provide an overview of the combined mechanism, preclinical efficacy data, and detailed protocols for evaluating this therapeutic strategy.
Mechanism of Action
Docetaxel exerts its cytotoxic effects by binding to microtubules, promoting their assembly and preventing depolymerization.[8][9] This stabilization disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitosis, leading to a cell-cycle arrest at the G2/M phase and subsequent apoptosis.[4] This process induces cellular stress, which can increase the expression of pro-apoptotic BH3-only proteins like BIM.
This compound is a BH3 mimetic that selectively binds to the hydrophobic groove of the BCL-XL protein with high affinity (Ki < 0.01 nM).[10] In many solid tumors, BCL-XL sequesters pro-apoptotic proteins, preventing them from activating the downstream effectors of apoptosis, BAX and BAK. By occupying this groove, this compound displaces these pro-apoptotic proteins, which are then free to activate BAX/BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[2]
The combination of docetaxel and this compound creates a synthetic lethal interaction. Docetaxel increases the apoptotic pressure on the cell, while this compound simultaneously disables a key survival pathway, resulting in enhanced and synergistic cancer cell death.
Caption: Combined signaling pathway of Docetaxel and this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
This table summarizes the single-agent cellular potency of this compound in a BCL-XL-dependent cell line. The combination with docetaxel has been shown to be synergistic in various non-small cell lung cancer (NSCLC) cell lines.[7]
| Cell Line | Cancer Type | Assay Type | Parameter | Value (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | EC50 | 6 | [2][7] |
| RS4;11 | Acute Lymphoblastic Leukemia | Cell Viability | EC50 | >1000 | [7] |
Table 2: In Vivo Efficacy of this compound and Docetaxel Combination
This table presents data from preclinical xenograft models demonstrating the enhanced anti-tumor effect of combining this compound with docetaxel. The combination treatments were reported to be well-tolerated.[6]
| Xenograft Model | Cancer Type | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 LC3 | Metastatic Breast Cancer | This compound + Docetaxel | Not Specified | Enhanced efficacy over single agents | [6] |
| NCI-H1650 | NSCLC | This compound + Docetaxel | Not Specified | Enhanced efficacy over single agents | [6] |
| NCI-H358 | NSCLC | This compound + Docetaxel | Not Specified | Enhanced efficacy over single agents | [6] |
Experimental Protocols
The following are representative protocols for the preclinical evaluation of this compound and docetaxel combination therapy.
Protocol 1: In Vitro Synergy Assessment Using Cell Viability Assay
This protocol outlines a method to determine the synergistic effect of this compound and docetaxel on solid tumor cell lines.
1. Materials and Reagents:
-
Selected solid tumor cell lines (e.g., NCI-H1650, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder, stored at -20°C)
-
Docetaxel (solution, stored as per manufacturer)
-
DMSO (for dissolving this compound)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette, incubator, plate reader (luminometer)
2. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO and docetaxel in its recommended solvent. Create a dose-response matrix by preparing serial dilutions of both compounds in culture medium at 2x the final concentration. Include single-agent and combination wells.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL. Ensure vehicle controls (e.g., DMSO) are included.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percentage inhibition relative to vehicle-treated controls. Analyze the dose-response matrix using a synergy model such as the Bliss Independence or Loewe Additivity model to calculate synergy scores.
Caption: Experimental workflow for in vitro synergy studies.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes a mouse xenograft study to evaluate the anti-tumor efficacy of the this compound and docetaxel combination.
1. Materials and Reagents:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human solid tumor cells (e.g., NCI-H1650) or patient-derived xenograft (PDX) fragments.[11]
-
Matrigel (optional, for cell line xenografts)
-
This compound formulation for oral gavage (e.g., 60% Phosal 50 PG, 30% PEG-400, 10% ethanol).[11]
-
Docetaxel formulation for intravenous (IV) or intraperitoneal (IP) injection.
-
Calipers, animal scales, sterile syringes, and needles.
2. Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 106 cells in Matrigel) or PDX fragments into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers twice weekly. When tumors reach a predetermined average volume (e.g., 150-200 mm3), randomize mice into treatment cohorts (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Docetaxel alone
-
Group 4: this compound + Docetaxel
-
-
Treatment Administration:
-
Administer this compound via oral gavage at the determined dose and schedule (e.g., daily).
-
Administer docetaxel via IV or IP injection at its determined dose and schedule (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor volume using the formula: (Length x Width2) / 2.
-
Record animal body weight twice weekly as a measure of general toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm3).
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Compare the mean tumor volumes between groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Plot tumor growth curves and body weight changes over time for each group.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers, such as cleaved caspase-3 or Ki-67, by immunohistochemistry to confirm the mechanism of action.[12]
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical experience with docetaxel in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BCL-XL Inhibition by A-1331852
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the inhibition of B-cell lymphoma-extra-large (BCL-XL) by the selective inhibitor A-1331852. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
BCL-XL is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] this compound is a potent and selective small-molecule inhibitor of BCL-XL, which induces apoptosis in BCL-XL-dependent cancer cells.[2][3] Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by quantifying the expression levels of BCL-XL and key downstream markers of apoptosis, such as cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP).[4][5]
BCL-XL Signaling Pathway in Apoptosis
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. In healthy cells, anti-apoptotic proteins like BCL-XL sequester pro-apoptotic proteins such as BIM, preventing the activation of BAX and BAK. Inhibition of BCL-XL by this compound disrupts this interaction, leading to the release of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][6]
Figure 1: BCL-XL signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of this compound on BCL-XL and apoptosis markers from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MOLT-4 | Apoptosis Assay | IC50 | ~6.7 nM | [7] |
| H1299 | Apoptosis Assay | Concentration | 100 nM (in combination) | [7] |
| K562 | Immunoprecipitation | Concentration | 100 nM | [7] |
| HCT116/5FUR | Viability Assay | Treatment Duration | 72 h | [4] |
Table 2: Densitometric Analysis of Western Blots Following this compound Treatment
| Cell Line | Protein | Treatment | Fold Change (vs. Control) | Reference |
| HCT116/5FUR | Cleaved PARP | This compound | Increased | [4] |
| HCT116 | Cleaved PARP | This compound | Increased | [4] |
| HCT116/5FUR | BCL-XL | This compound | Enhanced | [4] |
| HCT116 | BCL-XL | This compound | Enhanced | [4] |
Experimental Protocols
Western Blot Workflow
The general workflow for performing a Western blot analysis to assess BCL-XL inhibition and apoptosis induction is outlined below.
Figure 2: General workflow for Western blot analysis.
Detailed Protocol for Western Blot Analysis
This protocol provides a detailed methodology for the Western blot analysis of BCL-XL, cleaved caspase-3, and cleaved PARP.
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| BCL-XL | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved PARP | Rabbit | 1:1000 | Cell Signaling Technology |
| β-actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
8. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (e.g., β-actin) to ensure accurate quantification.
Conclusion
Western blot analysis is a powerful tool for characterizing the effects of the BCL-XL inhibitor this compound. By following the detailed protocols and utilizing the quantitative data presented in these application notes, researchers can effectively assess the inhibition of BCL-XL and the downstream induction of apoptosis in their experimental models. This information is crucial for advancing the understanding of BCL-XL-targeted therapies in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by A-1331852
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-1331852 is a first-in-class, potent, and orally bioavailable BCL-XL inhibitor.[1][2][3] It selectively binds to the BCL-XL protein, disrupting its interaction with pro-apoptotic proteins like BIM.[1][4] This disruption unleashes the apoptotic cascade, leading to the activation of caspases and subsequent programmed cell death.[1][5] The targeted nature of this compound makes it a valuable tool for cancer research and a potential therapeutic agent for BCL-XL-dependent malignancies.[1][6][7][8] This application note provides detailed protocols for analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of apoptotic markers. The primary method described is Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An additional protocol for measuring caspase-3/7 activity is also included to provide a more comprehensive understanding of the apoptotic process.
Principle of the Assays
Annexin V and Propidium Iodide (PI) Staining: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9][10] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[9] This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Caspase-3/7 Activity Assay: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases that cleave a broad range of cellular substrates.[11] This assay utilizes a cell-permeable, non-toxic reagent containing the DEVD peptide sequence, which is a specific substrate for caspase-3 and -7.[12][13] When the reagent is cleaved by active caspases, it releases a fluorescent molecule that can be quantified by flow cytometry, providing a direct measure of caspase activity within apoptotic cells.[11][12]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison between different treatment conditions.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 10 nM | 70.1 ± 3.5 | 15.3 ± 1.9 | 12.4 ± 2.3 | 2.2 ± 0.7 |
| This compound | 50 nM | 45.8 ± 4.2 | 28.7 ± 3.1 | 23.1 ± 3.8 | 2.4 ± 0.9 |
| This compound | 100 nM | 20.3 ± 2.9 | 45.6 ± 4.5 | 30.5 ± 4.1 | 3.6 ± 1.1 |
| Staurosporine (Positive Control) | 1 µM | 15.7 ± 2.5 | 55.2 ± 5.3 | 25.9 ± 3.9 | 3.2 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Analysis
| Treatment Group | Concentration | % Caspase-3/7 Positive Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control (DMSO) | - | 3.1 ± 1.2 | 150 ± 25 |
| This compound | 10 nM | 25.4 ± 3.8 | 850 ± 95 |
| This compound | 50 nM | 55.9 ± 5.1 | 1800 ± 210 |
| This compound | 100 nM | 80.2 ± 6.7 | 3500 ± 320 |
| Staurosporine (Positive Control) | 1 µM | 88.5 ± 7.2 | 4200 ± 450 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MOLT-4, a BCL-XL-dependent cell line)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO). Include a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate for the desired time period (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a flow cytometry tube.
-
Adherent cells: Gently aspirate the culture medium. Wash once with PBS. Detach cells using a gentle cell scraper or a brief treatment with Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 5 µL of PI staining solution.[14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[15]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and define quadrants.[15]
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software.
-
Protocol 2: Caspase-3/7 Activity Assay
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (containing a cell-permeable DEVD-based fluorescent substrate)[12][13]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Caspase-3/7 Staining:
-
After the treatment period, add the cell-permeable caspase-3/7 substrate directly to the cell culture medium in each well, following the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS.
-
Resuspend the cells in an appropriate buffer provided with the kit or PBS.
-
Analyze the samples on a flow cytometer.
-
Use unstained and vehicle-treated cells to set the gates for the caspase-3/7 positive population.
-
Acquire at least 10,000 events per sample.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Visualizations
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 13. stemcell.com [stemcell.com]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for A-1331852 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of A-1331852, a potent and selective BCL-XL inhibitor, in preclinical studies. Detailed protocols for key in vitro and in vivo experiments are outlined to guide researchers in their study design.
Introduction
This compound is a first-in-class, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] By selectively binding to the BH3-binding groove of BCL-XL, this compound disrupts the interaction between BCL-XL and pro-apoptotic proteins like BIM, leading to the induction of apoptosis in BCL-XL-dependent tumor cells.[1][3] This targeted mechanism of action has positioned this compound as a valuable tool for investigating the role of BCL-XL in cancer and as a potential therapeutic agent.[1][3][4] Preclinical studies have demonstrated its efficacy in various cancer models, both as a single agent and in combination with other therapies.[3][5][6]
Dosage and Administration in Preclinical Models
This compound has been evaluated in various preclinical models, primarily in rodent xenograft studies. The dosage and administration route are critical for achieving therapeutic efficacy while managing potential on-target toxicities, such as thrombocytopenia.
In Vivo Dosage and Administration
The following tables summarize the reported dosages and administration schedules for this compound in preclinical in vivo studies.
Table 1: Oral Administration of this compound in Mouse Xenograft Models
| Dosage | Vehicle/Formulation | Dosing Schedule | Animal Model | Tumor Type | Reference |
| 25 mg/kg | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Twice daily via oral gavage | Xenograft mice | 5-FU-resistant colorectal cancer (HCT116/5FUR) | |
| 25 mg/kg | Not specified | Daily for 14 days (QD x 14) | SCID/Beige mice | Colorectal cancer (Colo205) | [3] |
| 50 mg/kg | Not specified | Daily for 7 days | NOD-SCID-IL2rg-/- (NSG) mice | Epstein-Barr virus-associated T/NK-cell lymphoma (SNK6) | [6] |
| Not specified | 60% Phosal 50 PG, 30% PEG-400, 10% ethanol | Not specified | Patient-derived xenografts (PDXs) | Metastatic colorectal cancer | [7] |
Table 2: Intravenous Administration of this compound in Rats
| Dosage | Vehicle/Formulation | Dosing Schedule | Animal Model | Purpose | Reference |
| 5 mg/kg | Not specified | Single dose | Rat | Pharmacokinetic studies | [3] |
Signaling Pathway of this compound
This compound functions by inhibiting the anti-apoptotic protein BCL-XL. This disruption frees pro-apoptotic proteins, which then initiate the mitochondrial pathway of apoptosis.
Caption: this compound inhibits BCL-XL, leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the efficacy of this compound. These protocols are based on published studies and may require optimization for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).[5]
-
-
WST-1 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the EC₅₀ value.
-
Western Blotting for BCL-XL and Apoptosis Markers
This protocol is for assessing the levels of BCL-XL and key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-XL, anti-cleaved PARP, anti-cleaved Caspase-3, anti-BIM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 48 hours).
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID, NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation (see Table 1)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control according to the desired dosage and schedule (see Table 1) via oral gavage or another appropriate route.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes at regular intervals (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) and other relevant efficacy parameters.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. takarabio.com [takarabio.com]
Troubleshooting & Optimization
A-1331852 Technical Support Center: In Vitro Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of A-1331852 in DMSO for in vitro experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the certificate of analysis provided with your specific batch. However, the following table summarizes the publicly available data.
| Supplier | Reported Solubility in DMSO | Molar Concentration |
| Selleck Chemicals | 100 mg/mL[1] | ~151.78 mM[1] |
| MedchemExpress | ≥ 50 mg/mL[2] | ~75.89 mM[2] |
| R&D Systems | Soluble to 20 mM | 20 mM |
| Cayman Chemical | 2 mg/mL[3] | ~3.04 mM |
Note: The molecular weight of this compound is 658.81 g/mol .[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
For detailed instructions, please refer to the "Experimental Protocols" section below for a step-by-step guide on preparing a high-concentration stock solution. It is recommended to use fresh, anhydrous DMSO to achieve the best solubility.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
Once dissolved in DMSO, it is recommended to store the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q4: What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein.[1][3] By binding to Bcl-xL, this compound disrupts the interaction between Bcl-xL and pro-apoptotic proteins like BIM.[4] This leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to programmed cell death.[4]
Caption: this compound inhibits Bcl-xL, leading to apoptosis.
Troubleshooting Guide: Precipitation in Cell Culture Media
A common issue encountered is the precipitation of this compound upon dilution of the DMSO stock solution into aqueous cell culture media. This is often due to the compound's low aqueous solubility.
Caption: Troubleshooting guide for this compound precipitation.
Issue: Precipitate forms immediately upon adding this compound stock to media.
-
Cause: "Salting out" effect due to a rapid change in solvent polarity.
-
Solution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first, pre-dilute the stock in a smaller volume of media or phosphate-buffered saline (PBS) with vigorous mixing before adding it to the final culture volume.[5]
Issue: Precipitate appears in the culture vessel after a period of incubation.
-
Cause: The final concentration of this compound exceeds its solubility limit in the cell culture media.
-
Solution: Decrease the final concentration of this compound used in the experiment. It may be beneficial to perform a dose-response curve to determine the optimal, non-precipitating concentration for your cell line.
General Recommendations to Avoid Precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, as higher concentrations can be toxic to cells and may also contribute to compound precipitation.[6]
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[7]
-
Mixing: Add the this compound stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[5]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 20 mM stock solution, you will need:
-
Mass (mg) = 20 mmol/L * 0.001 L * 658.81 g/mol * 1000 mg/g = 13.18 mg
-
-
Weigh the this compound: Carefully weigh out 13.18 mg of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution: Aliquot the stock solution into single-use volumes and store at -80°C.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol describes the proper technique for diluting the concentrated DMSO stock solution for in vitro experiments.
Materials:
-
20 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 100 nM).
-
Calculate the dilution: To prepare 10 mL of media with a final concentration of 100 nM this compound from a 20 mM stock solution:
-
V1 (stock) = (100 nM * 10 mL) / 20 mM = 0.05 µL
-
This small volume is difficult to pipette accurately. Therefore, an intermediate dilution is recommended.
-
-
Prepare an intermediate dilution (e.g., 20 µM):
-
Dilute the 20 mM stock solution 1:1000 in pre-warmed cell culture medium. For example, add 1 µL of the 20 mM stock to 999 µL of media.
-
-
Prepare the final working solution:
-
Add the intermediate dilution to the final volume of cell culture media. To achieve a 100 nM final concentration in 10 mL of media from a 20 µM intermediate stock:
-
V1 (intermediate) = (100 nM * 10 mL) / 20 µM = 50 µL
-
Add 50 µL of the 20 µM intermediate dilution to 9.95 mL of pre-warmed cell culture medium.
-
-
Mix thoroughly: Gently mix the final solution before adding it to your cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing A-1331852 for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-1331852 for apoptosis induction in experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL).[1][2] It functions as a BH3 mimetic, binding to the BH3-binding groove of BCL-xL with high affinity. This prevents BCL-xL from sequestering pro-apoptotic proteins like BIM. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing the apoptotic program.[1]
Q2: My cells are not undergoing apoptosis after treatment with this compound. What are the possible reasons?
There are several potential reasons for a lack of apoptotic response:
-
Cell Line Resistance: Not all cell lines are sensitive to BCL-xL inhibition alone. Some cancer cells may rely on other anti-apoptotic proteins like MCL-1 or BCL-2 for survival. For instance, certain cervical cancer cell lines have shown resistance to this compound as a single agent.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit BCL-xL in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. The incubation time may be too short to observe a significant apoptotic effect. A time-course experiment is recommended to identify the optimal treatment duration.
-
Upregulation of Other Anti-apoptotic Proteins: Cells can develop resistance to this compound by upregulating other anti-apoptotic proteins, such as MCL-1, which can compensate for the inhibition of BCL-xL.
-
Drug Inactivation: Ensure that the compound has been stored and handled correctly to prevent degradation.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is highly dependent on the cell line being used. A dose-response experiment is essential.
-
Select a Concentration Range: Based on published data, a starting range of 1 nM to 10 µM is recommended.
-
Cell Viability Assay: Plate your cells and treat them with a serial dilution of this compound for a fixed time (e.g., 24, 48, or 72 hours).
-
Determine EC50: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to measure the percentage of viable cells at each concentration. Plot the results to determine the half-maximal effective concentration (EC50).
-
Confirm with Apoptosis Assay: Once the EC50 for cell viability is determined, confirm apoptosis induction at concentrations around the EC50 value using a specific apoptosis assay, such as Annexin V/PI staining.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro experiments, stock solutions are often prepared at a concentration of 20 mM in DMSO and stored at -80°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptosis detected | Cell line is resistant to BCL-xL inhibition. | Screen for the expression of other anti-apoptotic proteins like MCL-1 and BCL-2. Consider combination therapy with inhibitors of these proteins. For example, co-inhibition of BCL-xL and MCL-1 has been shown to be effective in some resistant cell lines. |
| Suboptimal concentration of this compound. | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the EC50 for your cell line. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction. | |
| High background apoptosis in control cells | Cells are unhealthy or stressed. | Ensure you are using cells in the logarithmic growth phase. Avoid over-confluency and minimize handling stress. |
| DMSO toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Inconsistent cell density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell numbers for each experiment. |
| Variability in drug preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Difficulty in interpreting flow cytometry data (Annexin V/PI staining) | Poor compensation between fluorescent channels. | Use single-stain controls for each fluorochrome to set up proper compensation. |
| Cell debris interfering with analysis. | Gate on the main cell population using forward and side scatter to exclude debris. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 | Assay Conditions |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6 nM | Cell viability assay[1] |
| HCT116 (5-FU resistant) | Colorectal Cancer | More potent than on parental cells | WST-1 assay, 72h treatment[3] |
| HCT116 (parental) | Colorectal Cancer | Less potent than on 5-FU resistant cells | WST-1 assay, 72h treatment[3] |
| NCI-H847 | Small Cell Lung Cancer | 3 nM | CellTiter-Glo cell viability assay |
| NCI-H1417 | Small Cell Lung Cancer | 7 nM | CellTiter-Glo cell viability assay |
| SET-2 | Myeloid Leukemia | 80 nM | CellTiter-Glo cell viability assay |
| HEL | Erythroleukemia | 120 nM | CellTiter-Glo cell viability assay |
| OCI-M2 | Myeloid Leukemia | 100 nM | CellTiter-Glo cell viability assay |
| K562 | Chronic Myelogenous Leukemia | 10 nM | Apoptosis analysis |
| RCK8 | Ovarian Cancer | 3 nM | Apoptosis analysis[4] |
| CLL | Chronic Lymphocytic Leukemia | 1.1 µM | Apoptosis assay, 4h treatment[5] |
| H1299 | Non-small Cell Lung Cancer | 100 nM (in combination) | Apoptosis assay[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if they are adherent.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common starting range is from 2 nM to 20 µM (final concentrations will be 1 nM to 10 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Perform a cell viability assay such as MTT or CellTiter-Glo according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (determined from Protocol 1) for the optimal duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells and wash the pellet with cold PBS.
-
Adherent cells: Collect the culture medium (which contains apoptotic cells that have detached) and combine it with the adherent cells that have been gently detached using a non-enzymatic cell dissociation solution or gentle scraping. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC, APC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained and single-stained controls to set up the flow cytometer and compensation.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting A-1331852 instability in cell culture media
Welcome to the technical support center for A-1331852. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, such as instability and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein.[1][2][3] It functions as a BH3 mimetic, binding to Bcl-xL with high affinity (Ki < 0.01 nM) and disrupting its interaction with pro-apoptotic proteins like BIM.[1][4] This disruption leads to the activation of caspases and subsequent induction of apoptosis in Bcl-xL-dependent cells.[4] this compound also shows inhibitory activity against Bcl-W (Ki = 4 nM), Bcl-2 (Ki = 6 nM), and Mcl-1 (Ki = 142 nM).[3][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study apoptosis and to evaluate the therapeutic potential of Bcl-xL inhibition. It has been shown to induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia and non-small cell lung cancer, and has demonstrated antitumor efficacy in xenograft models.[1][4][6] It is also used to investigate drug resistance mechanisms, as upregulation of Bcl-xL can confer resistance to chemotherapy agents like 5-fluorouracil.[7][8]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Instability and Precipitation of this compound in Cell Culture Media
A common challenge encountered when working with this compound is its precipitation in aqueous cell culture media. This is primarily due to its low aqueous solubility.[4] The following guide addresses common scenarios and provides solutions to maintain the stability and activity of the compound in your experiments.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Culture Medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final working concentration. Effective concentrations for this compound in vitro are often in the low nanomolar range (e.g., EC50 of ~6 nM in MOLT-4 cells).[3][9] |
| Improper Mixing Technique | Adding the DMSO stock solution directly and quickly into the medium can create localized high concentrations, leading to immediate precipitation. | Add the stock solution dropwise to the medium while gently vortexing or swirling the tube/flask to ensure rapid and thorough mixing.[10] |
| High Concentration of Stock Solution | Using a highly concentrated stock solution requires adding a very small volume, which may not disperse quickly enough. | Prepare an intermediate dilution of your stock solution in DMSO before the final dilution into the culture medium. This allows for a larger, more easily dispersible volume to be added.[11][12] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[10][11] |
Issue 2: The Culture Medium Becomes Cloudy or a Precipitate Forms Over Time During Incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or precipitate over long incubation periods. | Consider refreshing the media with freshly prepared this compound for long-term experiments. |
| Interaction with Serum Components | Components in fetal bovine serum (FBS) can sometimes interact with small molecules, causing them to precipitate.[11] | If your experimental design allows, try reducing the serum concentration or using a serum-free medium. Always validate the effect of reduced serum on your cells' viability and behavior. |
| Temperature Fluctuations | Unstable incubator temperatures can affect the solubility of the compound. | Ensure your incubator maintains a stable temperature. Avoid placing culture vessels in areas with significant temperature variations.[10][11] |
| pH Shift in Medium | Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of this compound. | Use a buffered medium (e.g., containing HEPES) to maintain a stable pH, especially for high-density cultures. Ensure proper CO2 levels in the incubator.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[3][7] Note that moisture-absorbing DMSO can reduce solubility.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Optional (Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute a 10 mM stock to 1 mM. This will allow for a larger volume to be added to the final culture medium, facilitating better mixing.[12]
-
Gently vortex or swirl the pre-warmed cell culture medium.
-
While the medium is being agitated, add the required volume of the this compound stock or intermediate dilution dropwise.
-
Mix thoroughly by gentle inversion or swirling. Avoid vigorous vortexing that could cause foaming.
-
Immediately add the this compound-containing medium to your cells.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any solvent-induced effects. The final DMSO concentration should generally be kept below 0.5% to avoid toxicity, though this can be cell-type dependent.[11]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Bcl-xL, leading to apoptosis.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 658.81 g/mol | [1][3] |
| Formula | C₃₈H₃₈N₆O₃S | [3][5] |
| CAS Number | 1430844-80-6 | [3][13] |
| Ki for Bcl-xL | < 0.01 nM | [1][3] |
| Ki for Bcl-2 | 6 nM | [1][3] |
| Ki for Bcl-W | 4 nM | [1][3] |
| Ki for Mcl-1 | 142 nM | [1][3] |
| EC₅₀ in MOLT-4 cells | ~6 nM | [3][9] |
| Solubility in DMSO | ≥ 20 mM | [3] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (DMSO Stock) | -80°C for 1 year; -20°C for 1 month | [1] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. glpbio.com [glpbio.com]
Technical Support Center: Overcoming A-1331852 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the BCL-XL inhibitor, A-1331852.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this resistance?
Lack of response to this compound can stem from several biological factors:
-
High expression of other anti-apoptotic proteins: While this compound potently inhibits BCL-XL, cancer cells can compensate by upregulating other anti-apoptotic proteins such as MCL-1 or BCL-2. These proteins can sequester pro-apoptotic proteins like BIM, preventing apoptosis.
-
Low or absent expression of pro-apoptotic effector proteins: The ultimate executioners of apoptosis, BAX and BAK, are essential for this compound-induced cell death. If a cell line has low or no expression of both BAX and BAK, the apoptotic signal will be blocked.
-
Mutations in BCL-2 family proteins: Although less common, mutations in the BH3-binding groove of BCL-XL can prevent this compound from binding effectively. Similarly, mutations in BAX or BAK can impair their ability to oligomerize and permeabilize the mitochondrial outer membrane.
Q2: How can I determine the specific mechanism of resistance in my cell line?
Identifying the resistance mechanism is crucial for designing effective strategies to overcome it. A key initial step is to assess the expression levels of the BCL-2 family of proteins.
-
Western Blotting: This is the most direct method to quantify the protein levels of BCL-XL, BCL-2, and MCL-1 in your resistant cell line compared to a sensitive control. An upregulation of MCL-1 or BCL-2 in the resistant cells is a strong indicator of the resistance mechanism.
-
BH3 Profiling: This functional assay measures the mitochondrial apoptotic priming of cells and can reveal their dependence on specific anti-apoptotic BCL-2 family proteins.
Q3: What strategies can I employ to overcome this compound resistance?
Once the resistance mechanism is likely identified, a combination therapy approach is often effective:
-
Co-inhibition of other anti-apoptotic proteins:
-
If you observe MCL-1 upregulation, combining this compound with an MCL-1 inhibitor (e.g., S63845) can be highly synergistic.[1]
-
If BCL-2 is overexpressed, a combination with a BCL-2 selective inhibitor like venetoclax (ABT-199) is a rational strategy.
-
-
Combination with conventional chemotherapy or targeted agents: this compound has shown synergistic effects when combined with various chemotherapeutic agents (e.g., 5-fluorouracil, irinotecan) and receptor tyrosine kinase inhibitors (TKIs).[2][3] This approach can be effective even if the specific resistance mechanism to this compound is not fully elucidated.
Troubleshooting Guides
Problem: Sub-optimal or no induction of apoptosis observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Drug Inactivity | 1. Use a fresh stock of this compound. 2. Confirm the final concentration in the cell culture medium. 3. Verify the purity and integrity of the compound. |
| Cell Health and Density | 1. Use healthy, log-phase cells for experiments. 2. Avoid using over-confluent or starved cells, as this can affect their apoptotic response. 3. Optimize cell seeding density to ensure it does not impact drug sensitivity. |
| Incorrect Assay Timing | 1. Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint for apoptosis detection in your specific cell line. |
| Issues with Apoptosis Detection Assay (e.g., Annexin V/PI Staining) | 1. Reagent Handling: Ensure the Annexin V binding buffer contains calcium. Prepare fresh staining solutions and store reagents according to the manufacturer's instructions. 2. Staining Protocol: Optimize incubation times and reagent concentrations. Handle cells gently to prevent mechanical damage. 3. Flow Cytometer Settings: Run single-color controls for proper compensation. Use unstained cells to set the baseline fluorescence. |
Problem: High background in Western blots for BCL-2 family proteins.
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | 1. Use antibodies validated for the specific application (Western blotting) and species. 2. Run a control with a cell line known to be positive or negative for the target protein. |
| Blocking Inefficiency | 1. Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). 2. Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa). |
| Washing Steps | 1. Increase the number and/or duration of washes after primary and secondary antibody incubations. 2. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer. |
| Secondary Antibody Issues | 1. Titrate the secondary antibody to determine the optimal concentration. 2. Run a control with only the secondary antibody to check for non-specific binding. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 6 | [4][5] |
| NCI-H847 | Small Cell Lung Cancer | 3 | [6] |
| NCI-H1417 | Small Cell Lung Cancer | 7 | [6] |
| SET-2 | Myeloid Leukemia | 80 | [6] |
| HEL | Erythroleukemia | 120 | [6] |
| OCI-M2 | Acute Myeloid Leukemia | 100 | [6] |
Table 2: Combination Efficacy of this compound with Irinotecan in a Colo205 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (TGI) max (%) | Tumor Growth Delay (TGD) (%) | Reference |
| This compound (25 mg/kg/day) | 35 | - | [4] |
| Irinotecan (30 mg/kg/day) | 75 | 162 | [4] |
| This compound + Irinotecan | 92 | 254 | [4] |
Experimental Protocols
Protocol 1: Western Blotting for BCL-2 Family Proteins
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-XL, BCL-2, MCL-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
The next day, treat cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control.
-
-
Incubation:
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 values.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment:
-
Treat cells with this compound at the desired concentration and for the optimal time determined previously. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use unstained and single-stained controls to set up compensation and gates to differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: this compound resistance via upregulation of MCL-1/BCL-2.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
A-1331852 Technical Support Center: Navigating Off-Target Effects on BCL-2 Family Members
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of A-1331852, a potent and selective BCL-XL inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target interactions within the BCL-2 family?
This compound is a highly potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL).[1][2][3] While it shows remarkable selectivity, it does exhibit some measurable binding to other anti-apoptotic BCL-2 family members at higher concentrations. Its binding affinity is strongest for BCL-XL, followed by BCL-W and BCL-2, with significantly weaker interaction with MCL-1.[1][2]
Q2: I am not observing the expected apoptotic effect in my cell line after treatment with this compound. What could be the reason?
The efficacy of this compound is directly linked to the dependence of the cancer cells on BCL-XL for survival.[3] If your cell line does not primarily rely on BCL-XL to evade apoptosis, but rather on other anti-apoptotic proteins like BCL-2 or MCL-1, this compound will likely show limited single-agent activity. It is crucial to determine the anti-apoptotic dependency of your specific cell model. For instance, this compound is effective in BCL-XL-dependent cell lines like Molt-4 acute lymphoblastic leukemia cells.[1][4]
Q3: Can this compound be used in combination with other BCL-2 family inhibitors?
Yes, combined inhibition of different BCL-2 family members can be a powerful strategy. For example, studies have shown that co-inhibition of BCL-XL with this compound and MCL-1 with a selective inhibitor like S63845 can enhance cytotoxicity in cervical cancer cell lines that are dependent on both proteins for survival. This suggests that in some cancer types, dual targeting of anti-apoptotic pathways is necessary to induce cell death effectively.
Q4: Are there any known toxicities associated with the off-target effects of this compound?
The development of selective BCL-XL inhibitors like this compound was partly driven by the toxicities observed with dual BCL-2/BCL-XL inhibitors like Navitoclax (ABT-263). Navitoclax can cause thrombocytopenia (a reduction in platelets) due to BCL-XL inhibition.[3][4] While this compound is BCL-XL selective, it is important to monitor for on-target toxicities related to BCL-XL inhibition in relevant in vivo models. The selectivity of this compound helps to avoid the exacerbated neutropenia that can be seen when BCL-2 is also inhibited, particularly in combination with chemotherapy agents like docetaxel.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low cytotoxicity observed. | The cell line may not be dependent on BCL-XL for survival. | Profile your cell line for BCL-2 family member expression and dependency (e.g., via Western Blot, BH3 profiling). Consider using a positive control cell line known to be sensitive to this compound, such as Molt-4. |
| Inconsistent results between experiments. | Issues with compound stability or experimental setup. | Ensure proper storage of this compound, typically at -20°C.[1] Use a consistent and validated protocol for cell seeding, treatment, and viability assessment. |
| Unexpected toxicity in vivo. | On-target BCL-XL toxicity or potential off-target effects at high concentrations. | Carefully titrate the dose of this compound to find the therapeutic window. Monitor for known on-target toxicities such as thrombocytopenia. |
| Synergistic effect with another drug is weaker than expected. | The partner drug may not be effectively sensitizing the cells to BCL-XL inhibition. | Confirm the mechanism of action of the combination partner and ensure it is upstream of or in a parallel pathway to the BCL-2-mediated apoptosis pathway. |
Quantitative Data: this compound Binding Affinity for BCL-2 Family Members
The following table summarizes the inhibitory constants (Ki) of this compound for key BCL-2 family proteins, demonstrating its high selectivity for BCL-XL.
| Protein | Ki (nM) | Selectivity vs. BCL-XL |
| BCL-XL | <0.01[1][2] | - |
| BCL-W | 4[1][2][6] | >400-fold[6] |
| BCL-2 | 6[1][2] | >600-fold[6] |
| MCL-1 | 142[1][2][6] | >14000-fold[6] |
Signaling Pathway and Experimental Workflow
To visually represent the selectivity profile of this compound and a typical experimental workflow for assessing its effects, the following diagrams are provided.
Caption: this compound selectivity for BCL-2 family members.
References
- 1. A 1331852 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Managing thrombocytopenia as a side effect of A-1331852 in vivo
This guide provides troubleshooting information and frequently asked questions for researchers managing thrombocytopenia, a known on-target side effect of A-1331852, a selective BCL-xL inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause thrombocytopenia?
This compound is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-xL), an anti-apoptotic protein.[3][4] BCL-xL is essential for the survival of certain cancer cells, making it an attractive therapeutic target.[5] However, BCL-xL is also critical for the survival of platelets.[1][6] By inhibiting BCL-xL, this compound disrupts the normal survival signals in platelets, leading to their premature apoptosis and subsequent removal from circulation, resulting in thrombocytopenia.[3][7] This is considered an on-target toxicity common to BCL-xL inhibitors.[1][8]
Q2: What is the typical onset, nadir, and recovery timeline for thrombocytopenia after this compound administration?
The thrombocytopenia induced by BCL-xL inhibitors like this compound is typically rapid, reversible, and concentration-dependent.[2] While specific data for this compound may vary based on the animal model and dose, researchers can generally expect:
-
Onset: A significant drop in platelet count can be observed within hours to 1-2 days of initial dosing.
-
Nadir (Lowest Point): The platelet count typically reaches its lowest point within 2-4 days post-administration.
-
Recovery: Upon cessation of the drug or with intermittent dosing schedules, platelet counts generally begin to recover, often returning to baseline or near-baseline levels within 7-10 days.[9] Some studies with similar compounds have shown that weekly dosing allows for sufficient platelet recovery.[10]
Q3: At what platelet count should I become concerned about bleeding risk in my animal models?
Spontaneous bleeding due to thrombocytopenia is rare unless platelet counts are severely depressed. In murine models, bleeding risk increases significantly when platelet counts fall below 25,000-30,000 platelets/µL.[11] However, some animals may not show signs of bleeding even with counts as low as 10,000/µL.[11] It is crucial to monitor animals for clinical signs of bleeding, such as petechiae, hematuria, or lethargy, especially when platelet counts are expected to be at their nadir.
Q4: How can I accurately monitor platelet counts in my study?
Frequent and reliable monitoring is key. A recommended method is flow cytometry for accurate platelet enumeration from small blood volumes (e.g., 5 µL) obtained via tail bleeding.[12] This method is reproducible and allows for serial monitoring of individual mice over extended periods without causing significant distress or blood loss.[12] Automated hematology analyzers can also be used, but care must be taken to avoid platelet clumping, which can lead to falsely low readings.
Troubleshooting Guide
Issue: Severe thrombocytopenia (<20,000/µL) is causing adverse events (e.g., bleeding, mortality) in my study.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Drug Exposure | 1. Review Dosing Regimen: Verify that the correct dose and schedule are being administered. Accidental overdosing can lead to excessive toxicity. 2. Implement Dose Reduction: Decrease the dose of this compound. See the dose modification table below for guidance. 3. Switch to Intermittent Dosing: If using a continuous daily schedule, switch to an intermittent schedule (e.g., once every 3 days, or once weekly) to allow for platelet recovery between doses.[9] |
| Animal Model Sensitivity | 1. Strain Variation: Be aware that different mouse or rat strains may exhibit varying sensitivity to drug-induced thrombocytopenia. Consider using a less sensitive strain if the issue persists. 2. Supportive Care: For valuable animals, consider supportive care measures. This is highly specialized and may include platelet transfusions, though this is complex and not always feasible in preclinical models.[13] Restricting animal activity can also help minimize spontaneous bleeding. |
| Compounding Factors | 1. Combination Therapies: If this compound is used in combination with other agents (e.g., chemotherapy), the myelosuppressive effects could be additive.[2] Evaluate the toxicity of each agent alone before combining them. 2. Underlying Conditions: Ensure animals are healthy and free from infections or inflammation that could exacerbate thrombocytopenia. |
Table 1: Example Dose Modification Guidelines Based on Platelet Nadir
| Platelet Nadir (cells/µL) | Severity | Recommended Action |
| > 75,000 | Grade 1 (Mild) | Continue dosing per protocol. Monitor closely. |
| 50,000 - 75,000 | Grade 2 (Moderate) | Consider a 25% dose reduction. Increase monitoring frequency. |
| 25,000 - 49,000 | Grade 3 (Severe) | Hold dosing until platelet count recovers to >75,000/µL. Restart at a 50% reduced dose. |
| < 25,000 | Grade 4 (Life-threatening) | Immediately halt administration. Provide supportive care as needed. Consult with veterinary staff. Re-evaluate the experimental plan. |
Note: These are example guidelines. The appropriate thresholds should be established for your specific model and experimental goals.
Signaling Pathways & Workflows
Mechanism of this compound-Induced Thrombocytopenia
The diagram below illustrates the molecular mechanism by which this compound induces apoptosis in platelets. Under normal conditions, BCL-xL sequesters pro-apoptotic proteins like BIM and BAK, preventing apoptosis. This compound competitively binds to BCL-xL, releasing these proteins and triggering the caspase cascade that leads to platelet death.
Caption: Mechanism of BCL-xL inhibition by this compound leading to platelet apoptosis.
Experimental Workflow for In Vivo Studies
This workflow provides a logical sequence for conducting an in vivo study with this compound while managing potential thrombocytopenia.
Caption: Recommended experimental workflow for this compound in vivo efficacy studies.
Detailed Experimental Protocols
Protocol 1: Platelet Count Monitoring in Mice by Flow Cytometry
This protocol is adapted from standard methods for accurate platelet counting from small volume blood samples.[12]
Materials:
-
Anticoagulant: EDTA-coated microtubes
-
Antibody: PE-conjugated anti-mouse CD41/CD61 (Integrin αIIbβ3)
-
Reference beads: Fluorescent beads of a known concentration (e.g., Trucount™ tubes or similar)
-
Buffer: Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Blood Collection:
-
Warm the mouse tail gently to promote blood flow.
-
Perform a small nick in a lateral tail vein.
-
Collect 5 µL of free-flowing blood directly into an EDTA-coated microtube containing 45 µL of PBS. Mix gently by inversion. This creates a 1:10 dilution.
-
-
Antibody Staining:
-
To 5 µL of the diluted blood, add the fluorescently-conjugated anti-CD41/CD61 antibody at the manufacturer's recommended concentration.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Sample Preparation for Analysis:
-
Add 490 µL of PBS to the stained sample for a final volume of 500 µL.
-
If not using bead-containing tubes, add a precise volume of reference beads of a known concentration to the sample just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, and positive staining for CD41/CD61.
-
Gate on the reference bead population based on their distinct fluorescence properties.
-
-
Calculation:
-
Calculate the absolute platelet count using the following formula: Platelet Count/µL = (Number of Platelet Events / Number of Bead Events) x (Beads per Tube / Sample Volume in µL)
-
Protocol 2: Assessment of Platelet Apoptosis via Annexin V Staining
This protocol helps confirm that thrombocytopenia is due to apoptosis.[3]
Materials:
-
Platelet-rich plasma (PRP) or whole blood from treated and control animals.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Collect blood in an appropriate anticoagulant (e.g., ACD or citrate).
-
Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Carefully transfer the PRP to a new tube.
-
-
Staining:
-
Wash the platelets by adding 1 mL of PBS and centrifuging at 800 x g for 10 minutes. Resuspend the platelet pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Identify apoptotic platelets as the population that is Annexin V positive and PI negative. Necrotic or late apoptotic platelets will be positive for both.
-
Disclaimer: This guide is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional guidelines and approved protocols.
References
- 1. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Unveiling a Novel BCL-XL Degrader: Enhancing Treatment Outlook for Hematological Cancers with Reduced Toxicity [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. eclinpath.com [eclinpath.com]
- 12. Serial determinations of platelet counts in mice by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immune-Mediated Thrombocytopenia [vhc.missouri.edu]
Technical Support Center: A-1331852 Efficacy in 3D Spheroid Cultures
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for assessing the efficacy of A-1331852, a potent and selective BCL-xL inhibitor, in 3D spheroid cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule that acts as a selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein.[1][2][3] Bcl-xL prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which would otherwise lead to the release of cytochrome c from mitochondria and subsequent caspase activation.[4][5][6] By binding potently to Bcl-xL, this compound disrupts the Bcl-xL:BIM complex, freeing BIM to activate the apoptotic cascade, leading to cancer cell death.[1]
Q2: Why use 3D spheroid cultures to test this compound efficacy?
3D spheroid cultures are increasingly used in drug screening because they more accurately mimic the microenvironment of in vivo tumors compared to traditional 2D monolayer cultures.[7][8] Spheroids replicate complex cell-cell and cell-matrix interactions, as well as the physiological gradients of nutrients, oxygen, and drug concentration found in a tumor.[9][10] This makes them a more predictive model for evaluating the efficacy of anti-cancer drugs like this compound.[8][9]
Q3: How is efficacy typically measured in 3D spheroids?
Efficacy is assessed through various methods, including:
-
Viability Assays: Measuring ATP content using assays like CellTiter-Glo® 3D is a common method to quantify the number of viable cells.[11][12]
-
Apoptosis Assays: Detecting the activity of caspase-3 and -7, key executioner enzymes in apoptosis, can be done using luminescent or fluorescent assays (e.g., Caspase-Glo® 3D).[1][13]
-
Size and Morphology: Monitoring changes in spheroid diameter and morphology over time provides a non-invasive measure of growth inhibition.[14][15][16]
-
Imaging: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells) allows for visualization and quantification of cell death within the spheroid.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Spheroid Size | 1. Inaccurate initial cell count.2. Uneven cell seeding in wells.3. Cell line characteristics (some lines do not form tight, uniform spheroids). | 1. Ensure accurate cell counting using a hemocytometer or automated cell counter.2. Mix cell suspension thoroughly before and during plating. Use ultra-low attachment (ULA) U-bottom plates for uniform aggregation.[17]3. Screen different cell lines or optimize seeding density. Lower densities may result in smaller, more uniform spheroids.[17] |
| Low this compound Potency (High IC50) | 1. Poor drug penetration into the spheroid core.2. Short drug incubation time.3. Cell line is not dependent on Bcl-xL for survival. | 1. Increase incubation time to allow the drug to diffuse into the spheroid's center.[18] For large, compact spheroids, this may take 48-72 hours or longer.[18]2. Test a longer treatment duration (e.g., 72h, 96h) to observe the full effect.3. Confirm Bcl-xL expression and dependency in your cell line via Western Blot or qPCR. Test the efficacy of inhibitors for other anti-apoptotic proteins (e.g., Venetoclax for Bcl-2). |
| High Variability in Assay Readouts | 1. Incomplete cell lysis for ATP-based assays.2. Insufficient reagent penetration (e.g., for viability dyes or caspase substrates).3. Accidental aspiration of spheroids during media changes. | 1. Use a 3D-specific lysis buffer and optimize lysis conditions (e.g., vigorous shaking, longer incubation) to ensure all cells are lysed.[12]2. Increase reagent incubation time. For larger spheroids, this is critical for accurate measurement.[11]3. Use wide-bore pipette tips and aspirate media slowly from the side of the well.[17] Some specialized plates have ledges to prevent spheroid loss.[10] |
| Difficulty Imaging Spheroid Core | 1. Light scattering and poor light penetration in large spheroids.2. Insufficient antibody/dye penetration for immunofluorescence. | 1. Use confocal microscopy or light-sheet microscopy for better optical sectioning and deeper imaging.[18]2. Optimize fixation and permeabilization steps. Increase incubation times for both primary and secondary antibodies (can be 24-72 hours).[18][19] Consider tissue clearing techniques for very large spheroids. |
Experimental Protocols
Protocol 1: Spheroid Formation in Ultra-Low Attachment Plates
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using standard trypsinization methods and perform an accurate cell count.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/100 µL) in your chosen culture medium.
-
Plating: Carefully dispense 100 µL of the cell suspension into each well of a 96-well U-bottom, ultra-low attachment plate.
-
Incubation: Centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C and 5% CO₂.
-
Formation: Spheroids will typically form within 24-72 hours. Monitor formation daily using a light microscope.
Protocol 2: this compound Treatment and Viability Assessment (ATP Assay)
-
Spheroid Culture: Generate spheroids as described in Protocol 1 and culture for 3-4 days until they are well-formed and compact.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Carefully remove 100 µL of media from each well and add 100 µL of the corresponding 2x drug solution. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Treat the spheroids for the desired duration (e.g., 72 hours).
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Protocol 3: Apoptosis Assessment (Immunofluorescence for Cleaved Caspase-3)
-
Treatment: Treat spheroids with this compound as described in Protocol 2.
-
Fixation: Gently collect spheroids and fix with 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.[18]
-
Permeabilization: Wash spheroids with PBS and permeabilize with 0.5% Triton X-100 in PBS for 3-4 hours at room temperature with gentle rocking.[18]
-
Blocking: Block non-specific binding by incubating in a blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS) for 2 hours.
-
Primary Antibody: Incubate spheroids with a primary antibody against cleaved caspase-3 diluted in blocking buffer overnight to 48 hours at 4°C.
-
Secondary Antibody: Wash thoroughly with PBS + 0.1% Tween-20. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 2-4 hours at room temperature, protected from light.
-
Imaging: Wash again, mount the spheroids on a slide (or image directly in an imaging-compatible plate), and visualize using a confocal microscope.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: IC50 Values of this compound in Different Spheroid Models
| Cell Line | Spheroid Age (days) | Treatment Duration (h) | IC50 (nM) | Assay Method |
| HCT116 | 4 | 72 | [Example Value: 45.5] | CellTiter-Glo 3D |
| MOLT-4 | 3 | 72 | [Example Value: 8.2] | CellTiter-Glo 3D |
| A549 | 4 | 96 | [Example Value: 150.7] | CellTiter-Glo 3D |
Table 2: Effect of this compound on Spheroid Growth and Apoptosis
| Treatment | Concentration (nM) | Spheroid Diameter Reduction (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 0% | 1.0 |
| This compound | 10 | 15% | 2.5 |
| This compound | 50 | 42% | 6.8 |
| This compound | 200 | 78% | 15.2 |
Visualizations
Signaling Pathway
Caption: this compound inhibits Bcl-xL, leading to apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in 3D spheroids.
Troubleshooting Logic
Caption: Troubleshooting guide for unexpectedly low this compound efficacy.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bcl-xL - Wikipedia [en.wikipedia.org]
- 7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 8. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 9. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 10. insphero.com [insphero.com]
- 11. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 12. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 16. A spheroid toxicity assay using magnetic 3D bioprinting and real-time mobile device-based imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. atlantisbioscience.com [atlantisbioscience.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: A-1331852 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the BCL-XL inhibitor, A-1331852, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3] It functions as a BH3 mimetic, binding to the BH3-binding groove of BCL-XL with high affinity (Ki < 0.01 nM).[4] This binding displaces pro-apoptotic proteins, such as BIM, from BCL-XL, freeing them to activate BAX and BAK.[1] The subsequent oligomerization of BAX and BAK at the mitochondrial outer membrane leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and programmed cell death (apoptosis).[1]
Q2: In which cell lines is this compound effective?
This compound has demonstrated efficacy in various cancer cell lines that are dependent on BCL-XL for survival. This includes certain solid tumor and hematological cancer cell lines. For example, it has shown potent activity in the MOLT-4 acute lymphoblastic leukemia cell line (EC50 = 6 nM) and has been investigated in colorectal cancer and non-small cell lung cancer (NSCLC) models.[1][2] The sensitivity of a cell line to this compound is often correlated with its level of BCL-XL expression.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid and should be stored at -20°C.[4] For cell-based assays, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into smaller volumes for single-use.
Troubleshooting Guide
Problem 1: I am not observing the expected level of apoptosis in my cell line after treatment with this compound.
Possible Causes and Solutions:
-
Cell Line Resistance:
-
High expression of other anti-apoptotic proteins: Cells may co-express other anti-apoptotic proteins like MCL-1 or BCL-2, which can compensate for the inhibition of BCL-XL. Consider co-treatment with inhibitors of these other anti-apoptotic proteins.
-
Low or absent expression of BAX/BAK: The pro-apoptotic effector proteins BAX and BAK are essential for this compound-induced apoptosis. Verify the expression levels of BAX and BAK in your cell line.
-
-
Suboptimal Assay Conditions:
-
Incorrect drug concentration or treatment duration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the peak of the apoptotic response.
-
Issues with apoptosis detection assay: Ensure that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is properly optimized and that reagents are not expired.
-
-
Compound Inactivity:
-
Improper storage or handling: Ensure that this compound and its DMSO stock solution have been stored correctly to prevent degradation. Prepare fresh dilutions in culture medium for each experiment.
-
Solubility issues: this compound has poor aqueous solubility.[2] Ensure that the final concentration of DMSO in your cell culture medium is compatible with your cells and that the compound is fully dissolved.
-
Problem 2: My cells show decreased viability, but my caspase activity assay is negative or shows a very weak signal.
Possible Cause and Solution:
-
Mitochondrial Perturbations Independent of Caspase Activation: this compound can induce severe mitochondrial toxicities, including mitochondrial swelling, rupture of the outer mitochondrial membrane, and loss of cristae structure, which can occur upstream of caspase activation.[5] This direct mitochondrial damage can lead to a loss of mitochondrial membrane potential (ΔΨm) and contribute to cell death through a caspase-independent mechanism.[5]
-
Troubleshooting Step: Assess mitochondrial health directly. Use a fluorescent probe like TMRM or JC-1 to measure the mitochondrial membrane potential. A decrease in ΔΨm in the absence of significant caspase activation may indicate direct mitochondrial toxicity.
-
Problem 3: I am observing unexpected or inconsistent results in my Annexin V/PI staining assay.
Possible Causes and Solutions:
-
Distinguishing Apoptosis from Necrosis: High concentrations of this compound or prolonged treatment times can lead to secondary necrosis.
-
Troubleshooting Step: Perform a time-course experiment to capture early apoptotic events (Annexin V positive, PI negative) before significant necrosis occurs.
-
-
False Positives in PI Staining: Propidium iodide can bind to RNA in the cytoplasm of cells with compromised membranes, leading to false-positive results for late apoptosis/necrosis.[6]
-
Troubleshooting Step: Consider using a modified Annexin V/PI protocol that includes an RNase treatment step to eliminate cytoplasmic RNA staining and improve the accuracy of PI as a nuclear stain.[6]
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | |||
| BCL-XL | < 0.01 nM | - | [4] |
| BCL-2 | 6 nM | - | [4] |
| BCL-W | 4 nM | - | [4] |
| MCL-1 | 142 nM | - | [4] |
| Cell Viability (EC50) | |||
| MOLT-4 | 6 nM | Leukemia | [1][2] |
| RS4;11 | > 5,000 nM | Leukemia | [2] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use appropriate single-stain and unstained controls for compensation and gating. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control.
-
Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the assay kit manufacturer.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. An increase in signal intensity corresponds to an increase in caspase-3/7 activity.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationships of this compound effects.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the selectivity of A-1331852 for BCL-XL over BCL-2
A comprehensive guide to the validation of A-1331852's selectivity for BCL-XL over BCL-2, supported by experimental data and comparative analysis.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's binding affinity and cellular activity against BCL-XL and BCL-2. The data presented herein validates the high selectivity of this compound for BCL-XL, establishing it as a critical tool for investigating the specific roles of BCL-XL in apoptosis and as a potential therapeutic agent.
Biochemical Selectivity: Binding Affinity
This compound demonstrates exceptional and selective binding to BCL-XL.[1][2] The inhibitor exhibits a sub-nanomolar binding affinity for BCL-XL, with Ki values reported to be less than 0.01 nM.[1] In stark contrast, its affinity for BCL-2 is significantly lower, with a Ki value of 6 nM.[1] This represents a greater than 600-fold selectivity for BCL-XL over BCL-2.[2] The compound also shows selectivity against other BCL-2 family members, with Ki values of 4 nM for BCL-W and 142 nM for MCL-1.[1][2]
For comparison, other relevant compounds include Venetoclax (ABT-199), a highly selective BCL-2 inhibitor, and Navitoclax (ABT-263), a dual inhibitor of BCL-2 and BCL-XL.[3][4][5] The development of selective inhibitors like this compound and Venetoclax allows for the precise dissection of the distinct functions of BCL-XL and BCL-2, which is crucial for minimizing off-target effects in therapeutic applications.[5][6]
Table 1: Comparative Binding Affinities (Ki, nM) of BCL-2 Family Inhibitors
| Compound | BCL-XL | BCL-2 | BCL-W | MCL-1 | Selectivity (BCL-XL vs BCL-2) |
| This compound | <0.01[1] | 6[1] | 4[1] | 142[1] | >600-fold[2] |
| Venetoclax (ABT-199) | - | Selective Inhibitor | - | - | BCL-2 Selective[4][7] |
| Navitoclax (ABT-263) | High Affinity | High Affinity | - | - | Dual Inhibitor[3][4] |
Cellular Potency and Selectivity
The high biochemical selectivity of this compound translates to its activity in cellular assays. In the BCL-XL-dependent MOLT-4 acute lymphoblastic leukemia cell line, this compound demonstrates potent cell-killing effects with an EC50 of 6 nM.[4] Conversely, in the BCL-2-dependent RS4;11 cell line, this compound shows significantly reduced activity, highlighting its functional selectivity in a cellular context.[4] This cellular selectivity is a key validation of its utility as a specific BCL-XL probe.
Table 2: Cellular Potency (EC50, nM) in BCL-XL and BCL-2 Dependent Cell Lines
| Compound | MOLT-4 (BCL-XL Dependent) | RS4;11 (BCL-2 Dependent) |
| This compound | 6[4] | >1000[4] |
| Venetoclax (ABT-199) | Ineffective[7] | Potent |
| Navitoclax (ABT-263) | Potent | Potent |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity (Ki) of inhibitors to BCL-2 family proteins.
-
Reagents : Recombinant BCL-XL and BCL-2 proteins, fluorescently labeled BH3 domain peptide (e.g., BIM).
-
Procedure :
-
A fixed concentration of the BCL protein and the fluorescently labeled peptide are incubated together.
-
Increasing concentrations of the inhibitor (e.g., this compound) are added to the mixture.
-
The inhibitor competes with the labeled peptide for binding to the BCL protein, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader capable of time-resolved fluorescence.
-
-
Data Analysis : The IC50 values are determined by plotting the FRET signal against the inhibitor concentration. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to measure the effect of the inhibitor on cell proliferation and viability.
-
Cell Culture : BCL-XL dependent (e.g., MOLT-4) and BCL-2 dependent (e.g., RS4;11) cell lines are cultured under standard conditions.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Luminescence is measured using a luminometer.
-
-
Data Analysis : The EC50 values are calculated by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Immunoprecipitation and Western Blotting
This method is used to confirm the disruption of BCL-XL:BIM complexes within cells.[3]
-
Cell Treatment : Cells (e.g., K562) are treated with the inhibitor (e.g., this compound at 100 nM) for various time points.[1]
-
Lysis and Immunoprecipitation : Cells are lysed, and the BCL-XL protein is immunoprecipitated using a specific antibody.
-
Western Blotting : The immunoprecipitated complexes are then separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against BCL-XL and interacting pro-apoptotic proteins like BIM to visualize the disruption of the protein-protein interaction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intrinsic apoptosis pathway regulated by BCL-2 family proteins.
Caption: Workflow for validating the selectivity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectivity mechanism of BCL-XL/2 inhibition through in silico investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Selective inhibitors of Bcl-2 and Bcl-xL: Balancing antitumor activity with on-target toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of A-1331852 with Other BH3 Mimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the BCL-XL inhibitor A-1331852 with other notable BH3 mimetics. This document summarizes key performance data, outlines experimental methodologies, and visualizes critical pathways to inform preclinical research and drug discovery efforts.
This compound is a potent and selective, orally bioavailable small molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2][3] By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the interaction between BCL-XL and pro-apoptotic proteins like BIM, thereby triggering the intrinsic apoptotic pathway.[4] This targeted mechanism of action has positioned this compound as a valuable tool for cancer research, particularly in tumors dependent on BCL-XL for survival.
This guide provides a head-to-head comparison of this compound with other well-characterized BH3 mimetics, including Navitoclax (ABT-263), Venetoclax (ABT-199), Obatoclax (GX15-070), AT-101 (Gossypol), and the related BCL-XL inhibitor A-1155463.
Quantitative Comparison of Binding Affinity and Cellular Potency
The efficacy and selectivity of BH3 mimetics are primarily determined by their binding affinity to the various anti-apoptotic BCL-2 family proteins and their subsequent ability to induce apoptosis in cancer cells. The following tables summarize the available quantitative data for this compound and its counterparts.
Table 1: Comparative Binding Affinity (Ki, nM) of BH3 Mimetics Against BCL-2 Family Proteins
| Compound | BCL-XL | BCL-2 | BCL-W | MCL-1 |
| This compound | <0.01[5] | 6[5] | 4[5] | 142[5] |
| Navitoclax (ABT-263) | <1[6] | <1[6] | <1[6] | >440[7] |
| Venetoclax (ABT-199) | 48[8] | <0.01[8] | 245[8] | >4440 |
| Obatoclax (GX15-070) | ~1000-7000[1][3] | 220[2] | ~1000-7000[1] | ~1000-7000[1][3] |
| AT-101 (Gossypol) | Inhibits | Inhibits | Inhibits | Inhibits |
| A-1155463 | <0.01[7] | 80[7] | 19[7] | >440[7] |
Note: Data for AT-101 is often reported qualitatively as a pan-inhibitor; specific Ki values are not consistently available.
Table 2: Comparative Cellular Potency (EC50/IC50, nM) of BH3 Mimetics in Selected Cancer Cell Lines
| Compound | Cell Line | Description | EC50/IC50 (nM) |
| This compound | MOLT-4 | T-cell acute lymphoblastic leukemia (BCL-XL dependent) | 6[9][10] |
| RS4;11 | B-cell acute lymphoblastic leukemia (BCL-2 dependent) | >5000[9][10] | |
| HCT116 | Colorectal Carcinoma | ~100-200 (viability)[11] | |
| Navitoclax (ABT-263) | Various | 23 panels of cell lines | 1 - 10,000[12] |
| HSC-3, HSC-4 | Oral cancer cell lines | Induces cell death[12] | |
| Venetoclax (ABT-199) | OCI-AML2 | Acute Myeloid Leukemia | 1.1[13] |
| HL-60 | Acute Myeloid Leukemia | 4[13] | |
| MOLM-14 | Acute Myeloid Leukemia | 52.5[13] | |
| THP-1 | Acute Myeloid Leukemia | 1100[13] | |
| OCI-AML3, THP-1, MV4;11, MOLM13 | Acute Myeloid Leukemia | Induces apoptosis[14] | |
| A-1155463 | MOLT-4 | T-cell acute lymphoblastic leukemia (BCL-XL dependent) | 70[4] |
| RS4;11 | B-cell acute lymphoblastic leukemia (BCL-2 dependent) | >5000[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate the BCL-2 family signaling pathway and a generalized workflow for assessing BH3 mimetics.
Caption: BCL-2 family signaling pathway and targets of key BH3 mimetics.
Caption: Generalized experimental workflow for the evaluation of BH3 mimetics.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays cited.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific BCL-2 family protein.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to a His-tagged BCL-2 family protein) and an acceptor fluorophore (e.g., a biotinylated BH3 peptide labeled with a fluorescent dye-streptavidin conjugate). Inhibition of the protein-peptide interaction by a BH3 mimetic results in a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Recombinant His-tagged BCL-2 family proteins and biotinylated BH3 peptides (e.g., BIM, BAD) are prepared in an appropriate assay buffer. The test compound is serially diluted.
-
Assay Plate Preparation: In a 384-well plate, the BCL-2 family protein, terbium-labeled anti-His antibody, and the test compound are incubated.
-
Initiation of Reaction: The biotinylated BH3 peptide and dye-labeled streptavidin are added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Binding Assay
FP is another common method to measure the binding affinity between a BH3 mimetic and a BCL-2 family protein.
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled BH3 peptide (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger BCL-2 family protein, its tumbling is restricted, leading to an increase in polarization. A BH3 mimetic will compete with the tracer for binding, causing a decrease in polarization.
-
Protocol Outline:
-
Reagent Preparation: A fluorescently labeled BH3 peptide and the recombinant BCL-2 family protein are prepared in assay buffer. The test compound is serially diluted.
-
Assay Plate Setup: The BCL-2 family protein, fluorescently labeled BH3 peptide, and varying concentrations of the test compound are added to a black microplate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The percentage of inhibition is calculated from the change in polarization, and IC50 and subsequently Ki values are determined.
-
Cell Viability and Apoptosis Assays
These assays are crucial for determining the cellular potency and mechanism of action of the BH3 mimetics.
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BH3 mimetic for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: A reagent containing luciferase and its substrate is added to the wells, leading to cell lysis and generation of a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: The luminescent signal is read on a luminometer, and the EC50 value (the concentration that causes a 50% reduction in cell viability) is calculated from the dose-response curve.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the BH3 mimetic at various concentrations and time points.
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent DNA intercalator that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).
-
Data Analysis: The dose-dependent increase in the apoptotic cell population confirms the pro-apoptotic activity of the compound.
-
Conclusion
This compound stands out as a highly potent and selective BCL-XL inhibitor, demonstrating superior selectivity over other BCL-2 family members compared to broader-spectrum inhibitors like Navitoclax. This high selectivity can be advantageous in minimizing off-target effects, such as the thrombocytopenia associated with BCL-XL inhibition in some contexts. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other BH3 mimetics in various cancer models. The provided visualizations offer a clear framework for understanding the underlying biological pathways and the experimental strategies employed in this field of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Obatoclax Mesylate (GX15-070) | Bcl-2 inhibitor | CAS 803712-79-0 | Buy Obatoclax Mesylate (GX15-070) from Supplier InvivoChem [invivochem.com]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Synergistic Approach to Combat Leukemia: The Power of Combining A-1331852 and Venetoclax
For Immediate Release
Researchers and drug development professionals in the field of oncology now have access to a comprehensive comparison guide detailing the synergistic anti-leukemic effects of the BCL-XL inhibitor, A-1331852, and the BCL-2 inhibitor, venetoclax. This guide provides an in-depth analysis of preclinical data, showcasing the potential of this combination therapy to overcome resistance and enhance apoptosis in leukemia cells, particularly in B-cell precursor acute lymphoblastic leukemia (BCP-ALL).
The combination of this compound and venetoclax has demonstrated significant synergistic activity in inducing cell death in various leukemia cell lines.[1] This enhanced effect stems from the molecular interplay within the BCL-2 family of proteins, which are crucial regulators of apoptosis. Venetoclax, by inhibiting BCL-2, increases the leukemia cells' dependence on another anti-apoptotic protein, BCL-XL. This acquired vulnerability makes the cells highly susceptible to this compound, which specifically targets BCL-XL, leading to a potent synergistic killing of cancer cells.[1]
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and venetoclax has been quantified across multiple BCP-ALL cell lines. The half-maximal effective concentration (EC50) values for each compound individually and in combination highlight the enhanced potency of the dual-drug approach.
Table 1: EC50 Values (nM) of Venetoclax and this compound in BCP-ALL Cell Lines
| Cell Line | Venetoclax (EC50, nM) | This compound (EC50, nM) |
| NALM-6 | 2.5 - 5 | > 2500 |
| RCH-ACV | 5 - 25 | > 2500 |
| KOPN-8 | 50 - 250 | > 2500 |
| MHH-CALL-2 | > 2500 | > 2500 |
| RS4;11 | 2.5 - 5 | > 2500 |
| EU-3 | 50 - 250 | > 2500 |
| Data estimated from dose-response curves presented in Eichner et al., 2022.[1] |
The synergy between the two compounds is further elucidated by synergy scores, which mathematically assess whether the combined effect is greater than the sum of the individual effects.
Table 2: Synergy Scores for Venetoclax and this compound Combination in BCP-ALL Cell Lines
| Cell Line | Synergy Score (Bliss) |
| NALM-6 | 18.4 |
| RCH-ACV | 12.6 |
| KOPN-8 | 21.3 |
| MHH-CALL-2 | 16.8 |
| RS4;11 | 20.1 |
| EU-3 | 16.5 |
| A positive Bliss synergy score indicates a synergistic effect. Data from Eichner et al., 2022.[1] |
Enhanced Apoptosis Induction
The combination of venetoclax and this compound significantly increases the percentage of apoptotic cells compared to either drug alone. This has been demonstrated through Annexin V and Propidium Iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 3: Apoptosis Induction in RCH-ACV Cells Treated with Venetoclax and this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | ~90 | ~5 | ~5 |
| Venetoclax (10 nM) | ~80 | ~10 | ~10 |
| This compound (100 nM) | ~85 | ~8 | ~7 |
| Venetoclax (10 nM) + this compound (100 nM) | ~40 | ~30 | ~30 |
| Data estimated from apoptosis assay results in Eichner et al., 2022.[1] |
In Vivo Antileukemic Activity
Preclinical studies using patient-derived xenograft (PDX) models of BCP-ALL have shown that the combination of BCL-2 and BCL-XL inhibition leads to a strongly enhanced anti-leukemic activity in vivo.[1] While specific quantitative data for the this compound and venetoclax combination is still emerging, the principle of dual BCL-2/BCL-XL inhibition has shown promise in reducing leukemia burden in these clinically relevant models.[2]
Signaling Pathway and Experimental Workflow
The synergistic mechanism of this compound and venetoclax is rooted in the intricate balance of the BCL-2 family proteins. The following diagram illustrates this pathway.
Caption: Synergistic mechanism of venetoclax and this compound.
The preclinical evaluation of this drug combination follows a structured workflow, from in vitro cell-based assays to in vivo animal models.
Caption: Preclinical experimental workflow.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed leukemia cells in 96-well plates at a density of 2 x 10^4 viable cells per well.
-
Drug Treatment: Treat cells with a dose range of venetoclax (e.g., 0.1 nM to 50 µM) and this compound (e.g., 0.003 µM to 3 µM), both as single agents and in combination.[3]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Assay: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of 0.1N HCl in isopropanol to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values using non-linear regression.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat leukemia cells with the desired concentrations of venetoclax, this compound, or the combination for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[4]
Western Blot for BCL-2 Family Proteins
-
Cell Lysis: Lyse treated and untreated leukemia cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 40-80 µg) on an SDS-polyacrylamide gel.[5]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BCL-XL, MCL-1, BIM, BAX, and BAK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with primary leukemia cells from patients via tail vein injection.[7]
-
Monitoring: Monitor leukemia engraftment by weekly peripheral blood analysis for human CD45+ cells.[8]
-
Drug Treatment: Once engraftment is established, randomize mice into treatment groups: vehicle control, venetoclax alone, this compound alone, and the combination. Administer drugs orally at predetermined doses and schedules.
-
Efficacy Evaluation: Monitor tumor burden by bioluminescence imaging or flow cytometry of peripheral blood.[9]
-
Survival Analysis: Monitor mice for signs of disease progression and record survival data to generate Kaplan-Meier survival curves.
-
Endpoint Analysis: At the end of the study, harvest tissues (bone marrow, spleen) to assess leukemia infiltration.
References
- 1. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of A-1331852 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the BCL-xL inhibitor A-1331852, focusing on its in vivo therapeutic window. The performance of this compound is compared with other relevant BCL-xL inhibitors, supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction to BCL-xL Inhibition
The B-cell lymphoma-extra large (BCL-xL) protein is a key anti-apoptotic member of the BCL-2 family. Its overexpression is a common survival mechanism for many cancer cells, making it an attractive target for cancer therapy. BH3 mimetic drugs, such as this compound, are designed to inhibit BCL-xL, thereby restoring the natural process of apoptosis in cancer cells. A critical aspect of developing these inhibitors is defining their therapeutic window: the dosage range that maximizes anti-tumor efficacy while minimizing on-target toxicities, most notably thrombocytopenia, as platelets are dependent on BCL-xL for their survival.[1][2]
Comparative Analysis of BCL-xL Inhibitors
This guide focuses on the comparison of this compound with the dual BCL-2/BCL-xL inhibitor Navitoclax (ABT-263) and the earlier selective BCL-xL inhibitor A-1155463. While another selective inhibitor, WEHI-539, exhibits high in vitro potency, its poor physicochemical properties have limited its in vivo evaluation.[3]
This compound: A Potent and Orally Bioavailable BCL-xL Inhibitor
This compound is a highly potent and selective BCL-xL inhibitor that has demonstrated oral activity in preclinical xenograft models of human tumors.[4] It was developed by optimizing the pharmacophore of its predecessor, A-1155463.[4]
Navitoclax (ABT-263): The Dual BCL-2/BCL-xL Inhibitor Benchmark
Navitoclax is an orally bioavailable inhibitor of both BCL-2 and BCL-xL.[5] While it has shown clinical and preclinical anti-tumor activity, its utility is often limited by dose-dependent thrombocytopenia due to BCL-xL inhibition.[1][2]
A-1155463: A Predecessor to this compound
A-1155463 is a potent and selective BCL-xL inhibitor that, while effective in vivo, has limitations in terms of solubility and oral absorption, which led to the development of this compound.[6] It serves as a useful reference for the on-target effects of selective BCL-xL inhibition.
In Vivo Performance Data
The following tables summarize the available in vivo data for this compound and its comparators.
Table 1: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | SCID/Beige Mice | Colo205 (Colorectal Cancer) Xenograft | 25 mg/kg/day, oral, daily for 14 days | 35% TGI (single agent) | |
| This compound | SCID/Beige Mice | Colo205 (Colorectal Cancer) Xenograft | 25 mg/kg/day, oral, daily for 14 days (with Irinotecan) | 92% TGI | |
| This compound | NSG Mice | SNK6 (T/NK-cell Lymphoma) Xenograft | Daily oral gavage | Markedly delayed tumor expansion | [7] |
| This compound | SCID and SCID-bg mice | Molt-4 xenograft | 25 mg/kg, oral administration | Induced tumor regressions as a single agent. | [8] |
| Navitoclax | Xenograft Models | Small Cell Lung Cancer (SCLC) & Acute Lymphoblastic Leukemia (ALL) | Not specified | Complete tumor regression | [2][9] |
| A-1155463 | SCID-Beige Mice | H146 (SCLC) Xenograft | Not specified | Modest but statistically significant tumor growth inhibition | [3] |
Table 2: In Vivo Toxicity Profile - Thrombocytopenia
| Compound | Animal Model | Dosing Regimen | Platelet Count Reduction | Reversibility | Reference |
| A-1155463 | SCID-Beige Mice | Single 5 mg/kg IP dose | Dramatic drop at 6 hours post-dose | Rebounded to normal within 72 hours | [3] |
| Navitoclax | Animal Models | Dose-dependent | Marked and immediate | Resolved on cessation of the drug | [9] |
| Navitoclax | Patients | Dose-dependent | Dose-limiting toxicity | Reversible | [1][2] |
Signaling Pathway of BCL-xL Inhibition
The inhibition of BCL-xL by BH3 mimetics like this compound disrupts the sequestration of pro-apoptotic proteins such as BIM, leading to the activation of BAX and BAK. These effector proteins then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.
Experimental Protocols
General Xenograft Tumor Model Protocol
The following is a generalized protocol for establishing and evaluating the efficacy of BCL-xL inhibitors in a xenograft mouse model, based on common practices. Specific details may vary between studies.
Key Steps in the Protocol:
-
Cell Line Preparation: The selected human cancer cell line (e.g., Colo205, SNK6) is cultured under appropriate conditions.
-
Animal Model: Immunocompromised mice (e.g., SCID/Beige, NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization: Once tumors reach a predetermined size, mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Drug Administration: The investigational drug is administered according to the specified dose and schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. Blood samples may be collected to assess platelet counts.
-
Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration. Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Discussion and Conclusion
This compound demonstrates promising in vivo anti-tumor activity, both as a single agent and in combination with chemotherapy, in various xenograft models. The key challenge for BCL-xL inhibitors is the on-target toxicity of thrombocytopenia. The available data on A-1155463, the precursor to this compound, confirms this on-target effect with a rapid and reversible decrease in platelet counts in mice.[3]
To fully evaluate the therapeutic window of this compound, further studies directly comparing the dose-dependent anti-tumor efficacy with the dose-dependent effect on platelet counts are necessary. This would allow for the determination of a therapeutic index (the ratio of the toxic dose to the therapeutic dose) and a direct comparison with Navitoclax.
The development of selective BCL-xL inhibitors like this compound holds the potential to overcome some of the limitations of dual BCL-2/BCL-xL inhibitors by potentially allowing for combination therapies with agents where BCL-2 inhibition might be detrimental. The data presented in this guide provides a foundation for researchers to assess the potential of this compound and to design further experiments to delineate its therapeutic window.
References
- 1. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bcl-XL specifically activates Bak to induce swelling and restructuring of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies between A-1331852 and other chemotherapies
The emergence of resistance to conventional chemotherapy is a significant hurdle in cancer treatment. A-1331852, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), has shown promise in overcoming this resistance, particularly in cancers where Bcl-xL is overexpressed. This guide provides a comparative analysis of cross-resistance studies between this compound and other chemotherapies, supported by experimental data, detailed protocols, and pathway visualizations.
Overcoming 5-Fluorouracil (5-FU) Resistance in Colorectal Cancer
Studies have demonstrated that resistance to 5-FU in colorectal cancer is associated with the upregulation of Bcl-xL.[1][2] this compound has been shown to effectively suppress the proliferation of 5-FU-resistant colorectal cancer cells by inducing apoptosis.[1][3][4][5]
Experimental Data:
| Cell Line | Treatment | Endpoint | Result | Reference |
| HCT116 (Parental) | 5-FU | IC50 | Lower than HCT116/5FUR | [1][2] |
| HCT116/5FUR (5-FU Resistant) | 5-FU | IC50 | Markedly elevated vs. Parental | [1][2] |
| HCT116/5FUR | This compound | Cell Viability | Significant suppression | [1] |
| HCT116/5FUR | This compound | Apoptosis (PARP cleavage) | Increased | [1] |
| HCT116/5FUR Xenograft | This compound | Tumor Growth | Significantly suppressed | [1][6] |
Experimental Protocols:
-
Cell Viability Assay (WST-1): 5-FU-resistant (HCT116/5FUR) and parental HCT116 cells were treated with varying concentrations of 5-FU or this compound for 72 hours. Cell viability was assessed using a WST-1 assay.[1]
-
Western Blotting for Apoptosis: Cells were treated with this compound for 48 hours. Protein lysates were analyzed by western blotting for the expression of Bcl-xL, Mcl-1, and cleaved PARP, a marker of apoptosis.[1]
-
DNA Fragmentation Assay: Apoptosis was evaluated by analyzing DNA fragmentation using a Cell Death Detection ELISA kit after 48 hours of treatment with this compound.[1]
-
Xenograft Mouse Model: 5-FU-resistant HCT116 cells were subcutaneously inoculated into mice. Once tumors were established, mice were treated with this compound, and tumor growth was monitored.[1][6]
Signaling Pathway and Experimental Workflow:
Below are diagrams illustrating the signaling pathway involved in this compound-induced apoptosis and a typical experimental workflow for assessing drug efficacy.
Caption: this compound induced apoptosis pathway.
Caption: Workflow for drug efficacy assessment.
Synergistic Effects with Other Chemotherapies
This compound has also been investigated in combination with other chemotherapeutic agents, demonstrating synergistic effects in various cancer models.
Combination with Irinotecan in Colorectal Cancer:
In a Colo205 colorectal cancer xenograft model, the combination of this compound and irinotecan resulted in significantly greater tumor growth inhibition compared to either agent alone.[7]
Experimental Data:
| Xenograft Model | Treatment | TGImax (%) | TGD (%) | Reference |
| Colo205 | This compound (25 mg/kg/day) | 35 | - | [7] |
| Colo205 | Irinotecan (30 mg/kg/day) | 75 | 162 | [7] |
| Colo205 | This compound + Irinotecan | 92 | 254 | [7] |
TGImax: Maximum tumor growth inhibition; TGD: Tumor growth delay
Experimental Protocol:
-
Xenograft Mouse Model: SCID/Beige mice were inoculated with Colo205 cells. This compound was administered orally daily, while irinotecan was administered on a Q3D x 4 schedule.[7]
Combination with Venetoclax in Hematological Malignancies:
The combination of this compound (a Bcl-xL inhibitor) and venetoclax (a Bcl-2 inhibitor) has been shown to recapitulate the efficacy of navitoclax (a dual Bcl-2/Bcl-xL inhibitor) in certain cancer models, such as small cell lung cancer (SCLC) xenografts.[8] In B-cell precursor acute lymphoblastic leukemia (BCP-ALL), co-inhibition of BCL-2 and BCL-XL resulted in synergistic apoptosis induction.[9]
Experimental Data:
| Cell Line/Model | Treatment | Endpoint | Result | Reference |
| BCP-ALL cell lines | Venetoclax + this compound | Apoptosis | Synergistic induction | [9] |
| NCI-H1963.FP5 SCLC Xenograft | Venetoclax + this compound | Efficacy | Recapitulates navitoclax efficacy | [8] |
| MOLT-4 (Bcl-xL dependent) | This compound | EC50 | 6 nM | [7][10] |
Experimental Protocol:
-
Cell Death Assays: BCP-ALL cell lines were exposed to increasing concentrations of venetoclax and/or this compound for 48 hours, and cell death was assessed by propidium iodide staining and flow cytometry.[9]
-
Xenograft Mouse Model: The efficacy of the combination was evaluated in a preclinical patient-derived xenograft model of BCP-ALL.[9]
Signaling Pathway for Combination Therapy:
The rationale for combining Bcl-xL and Bcl-2 inhibitors lies in the fact that cancer cells can rely on multiple anti-apoptotic proteins for survival. Inhibiting both pathways simultaneously can lead to a more profound apoptotic response.
Caption: Dual inhibition of Bcl-2 and Bcl-xL.
References
- 1. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Predicting Sensitivity to A-1331852: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
A-1331852 is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL), a key regulator of programmed cell death.[1][2] Its ability to induce apoptosis in cancer cells has made it a promising therapeutic agent. This guide provides a comparative analysis of biomarkers that can predict sensitivity to this compound, supported by experimental data, to aid in the strategic design of preclinical and clinical studies.
Performance Comparison of this compound and Other BCL-2 Family Inhibitors
The efficacy of this compound is often benchmarked against other BH3 mimetics that target the BCL-2 family of proteins, such as Navitoclax (ABT-263), which inhibits BCL-2, BCL-xL, and BCL-w, and Venetoclax (ABT-199), which is highly selective for BCL-2.[3][4]
| Cell Line | Cancer Type | This compound EC50/IC50 (nM) | Navitoclax EC50/IC50 (nM) | Venetoclax EC50/IC50 (nM) | BCL-xL Expression | BCL-2 Expression | MCL-1 Expression | Predicted Sensitivity to this compound |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6.3[1][2] | 300[3] | >5000 | High[5] | Low/Moderate[6] | Moderate | Sensitive |
| RS4;11 | Acute Lymphoblastic Leukemia | >5000[1][2] | - | 5.6[7] | Low[8] | High[9] | Moderate | Resistant |
| HCT116 (parental) | Colorectal Cancer | Less sensitive than 5FUR variant[10] | - | - | Moderate[10] | - | High | Moderately Resistant |
| HCT116/5FUR | Colorectal Cancer (5-FU Resistant) | More sensitive than parental[10] | - | - | High[10] | - | High | Sensitive |
| HeLa | Cervical Cancer | Resistant (as single agent)[11] | - | Resistant (as single agent) | Moderate | High | High | Resistant |
| C33A | Cervical Cancer | Resistant (as single agent)[11] | - | Resistant (as single agent) | Low | Low | High | Resistant |
| SiHa | Cervical Cancer | Resistant (as single agent)[11] | - | Resistant (as single agent) | High | Low | High | Resistant |
| CaSki | Cervical Cancer | Slightly sensitive (as single agent)[11] | - | Resistant (as single agent) | High | High | High | Slightly Sensitive |
Key Biomarkers for this compound Sensitivity
Experimental evidence points to several key biomarkers that can help predict the sensitivity of cancer cells to this compound.
BCL-xL Protein Expression
High expression of BCL-xL is a primary determinant of sensitivity to this compound.[10][12] Cancer cells that are highly dependent on BCL-xL for survival are more susceptible to apoptosis induction by this selective inhibitor. For instance, the MOLT-4 cell line, which exhibits high levels of BCL-xL, is highly sensitive to this compound, with an EC50 value in the low nanomolar range.[1][13] Conversely, cell lines with low BCL-xL expression, such as RS4;11, are resistant to this compound.[1][2]
MCL-1 Protein Expression
Myeloid cell leukemia-1 (MCL-1) is another anti-apoptotic protein that can confer resistance to this compound.[14][15] High levels of MCL-1 can compensate for the inhibition of BCL-xL, thereby preventing apoptosis. In several cancer cell lines, including cervical cancer lines like HeLa and SiHa, high MCL-1 expression is associated with resistance to single-agent this compound.[11] Co-inhibition of both BCL-xL and MCL-1 has been shown to be more effective in inducing cell death in such resistant cells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay: Annexin V Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Apoptosis Assay: Caspase-3/7 Activity (e.g., Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Lysis and Caspase Activation: Add 100 µL of the prepared reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for BCL-2 Family Proteins
-
Cell Lysis: Lyse treated or untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCL-xL, MCL-1, BCL-2, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for BCL-xL
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against BCL-xL overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Evaluate the intensity and localization of BCL-xL staining under a microscope.
References
- 1. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Hypoxia on Biology of Human Leukemia T-cell Line (MOLT-4 cells) Co-cultured with Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antiapoptotic BCL-2 family expression index predicts the response of chronic lymphocytic leukemia to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: Venetoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Functional and biological analysis of Bcl-xL expression in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
A-1331852: In Vivo Validation of a Potent and Selective BCL-XL Inhibitor
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo anti-tumor activity of A-1331852, a highly potent and selective BCL-XL inhibitor, with other relevant BCL-2 family inhibitors, including the dual BCL-2/BCL-XL inhibitor navitoclax (ABT-263) and the earlier generation BCL-XL selective inhibitor, A-1155463. The information presented is intended for researchers, scientists, and drug development professionals interested in the pre-clinical validation of novel anti-cancer therapeutics targeting the BCL-XL anti-apoptotic pathway.
Mechanism of Action: Targeting the BCL-XL Survival Pathway
This compound is a small molecule inhibitor that selectively binds to the B-cell lymphoma-extra large (BCL-XL) protein with high affinity.[1] BCL-XL is a key anti-apoptotic protein that promotes cancer cell survival by sequestering pro-apoptotic proteins, such as BIM, and preventing them from activating the intrinsic apoptosis pathway. By binding to the BH3-binding groove of BCL-XL, this compound disrupts the interaction between BCL-XL and pro-apoptotic proteins.[2] This releases the pro-apoptotic factors, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis).[3][4]
The selectivity of this compound for BCL-XL over other BCL-2 family members, such as BCL-2, is a key differentiating feature. This selectivity is significant because the dual inhibition of BCL-2 and BCL-XL by compounds like navitoclax has been associated with dose-limiting thrombocytopenia (a reduction in platelet count) due to the essential role of BCL-XL in platelet survival.[1]
Comparative In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of this compound and its comparators in various xenograft models.
| Compound | Cancer Model | Cell Line | Mouse Strain | Dosing Regimen | Key Findings |
| This compound | T-cell Acute Lymphoblastic Leukemia | MOLT-4 | Not Specified | Not Specified | Induces tumor regressions as a single agent.[5] |
| This compound | Colorectal Cancer | Colo205 | SCID/Beige | 25 mg/kg/day, PO, QD x 14 | 35% max tumor growth inhibition (TGImax) as a single agent. 92% TGImax in combination with irinotecan.[2] |
| This compound | Fluorouracil-Resistant Colorectal Cancer | HCT116/5FUR | Not Specified | Not Specified | Significantly suppressed tumor growth.[6] |
| Navitoclax (ABT-263) | Small Cell Lung Cancer | H146 | scid-bg | Not Specified | Significant tumor regressions.[7] |
| Navitoclax (ABT-263) | Non-Small Cell Lung Cancer | SW1573 | Not Specified | 100 mg/kg, PO, QD x 21 | Enhanced the anti-tumor activity of docetaxel.[8] |
| A-1155463 | Small Cell Lung Cancer | H146 | Not Specified | Not Specified | Showed anti-tumor efficacy.[9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and comparison.
This compound in a Colo205 Colorectal Cancer Xenograft Model[2]
-
Cell Line: Colo205 human colorectal adenocarcinoma cells.
-
Animal Model: Female SCID/Beige mice.
-
Tumor Inoculation: Colo205 cells were inoculated subcutaneously into the mice.
-
Tumor Establishment: Tumors were allowed to grow to an approximate volume of 220 mm³.
-
Treatment Groups:
-
Vehicle control.
-
This compound: 25 mg/kg/day, administered orally (PO) once daily (QD) for 14 days.
-
Irinotecan: 30 mg/kg/day, administered intraperitoneally (IP) every three days for four doses (Q3D x 4).
-
Combination: this compound (25 mg/kg/day, PO, QD x 14) and Irinotecan (30 mg/kg/day, IP, Q3D x 4).
-
-
Endpoints: Tumor volume was measured regularly to determine tumor growth inhibition (TGI).
Navitoclax (ABT-263) in an H146 Small Cell Lung Cancer Xenograft Model[7]
-
Cell Line: NCI-H146 human small cell lung cancer cells.
-
Animal Model: Female scid-bg mice.
-
Tumor Inoculation: 5 x 10⁶ H146 cells were inoculated subcutaneously into the flank of each mouse.
-
Tumor Establishment: Tumors were allowed to grow to approximately 500 mm³.
-
Treatment: A single oral administration of navitoclax.
-
Endpoints: Tumors were harvested at various time points post-treatment for histological analysis of caspase-3 activation as a marker of apoptosis.
A-1155463 in an H146 Small Cell Lung Cancer Xenograft Model
While specific protocols for A-1155463 in the H146 model were not fully detailed in the searched literature, it was noted that the compound demonstrated anti-tumor efficacy in this model.[9] It is reasonable to assume a similar experimental setup to the navitoclax study in the same model, involving subcutaneous inoculation of H146 cells into immunodeficient mice followed by treatment and tumor volume monitoring.
Conclusion
The in vivo data presented in this guide demonstrate that this compound is a potent BCL-XL inhibitor with significant anti-tumor activity in preclinical cancer models. Its selectivity for BCL-XL offers a potential advantage over dual BCL-2/BCL-XL inhibitors like navitoclax by potentially mitigating the on-target toxicity of thrombocytopenia. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Further head-to-head in vivo comparison studies in the same tumor models would be beneficial to more definitively delineate the comparative efficacy and safety of these BCL-XL targeting agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of the Apoptosis Gene Bcl-x Function Through Alternative Splicing [frontiersin.org]
- 5. The non-apoptotic action of Bcl-xL: regulating Ca2+ signaling and bioenergetics at the ER-mitochondrion interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptosis Induction: A-1331852 vs. Navitoclax and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic pathways induced by A-1331852, a selective B-cell lymphoma-extra large (Bcl-xL) inhibitor, with two other prominent Bcl-2 family inhibitors: Navitoclax (ABT-263), a dual Bcl-2/Bcl-xL inhibitor, and Venetoclax (ABT-199), a selective Bcl-2 inhibitor. This analysis is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their own studies.
Introduction to Bcl-2 Family Inhibitors
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals. Cancer cells often upregulate pro-survival Bcl-2 family members like Bcl-2 and Bcl-xL to evade apoptosis, making these proteins attractive therapeutic targets. BH3 mimetic drugs, such as this compound, Navitoclax, and Venetoclax, function by mimicking the BH3 domain of pro-apoptotic proteins, thereby inhibiting the anti-apoptotic function of Bcl-2 family members and triggering programmed cell death.
This compound is a potent and selective inhibitor of Bcl-xL.[1][2] Its primary mechanism of action involves binding to the BH3-binding groove of Bcl-xL, disrupting its interaction with pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1]
Navitoclax (ABT-263) is a dual inhibitor of both Bcl-2 and Bcl-xL.[3][4] By targeting both these anti-apoptotic proteins, Navitoclax can induce apoptosis in a broader range of cancer cells that may depend on either or both for survival. However, its inhibition of Bcl-xL is associated with on-target toxicity, specifically thrombocytopenia, as platelets rely on Bcl-xL for their survival.[4]
Venetoclax (ABT-199) is a highly selective inhibitor of Bcl-2.[5] This selectivity was engineered to avoid the dose-limiting thrombocytopenia observed with Navitoclax. Venetoclax is particularly effective in hematological malignancies that are highly dependent on Bcl-2 for survival.[5]
Comparative Analysis of Apoptotic Induction
The differential selectivity of these inhibitors for Bcl-2 family members results in distinct apoptotic responses across various cancer cell types. The choice of inhibitor is therefore critically dependent on the specific Bcl-2 family protein dependency of the cancer cells under investigation.
Data Presentation
The following tables summarize the available quantitative data comparing the efficacy of this compound, Navitoclax, and Venetoclax in inducing cell death in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Navitoclax IC50 (nM) | Venetoclax IC50 (nM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6 | Not Reported | Not Reported | [6] |
| RS4;11 | Acute Lymphoblastic Leukemia | >10,000 | Not Reported | Not Reported | [6] |
| AML Patient Blasts (TP53mut) | Acute Myeloid Leukemia | Increased Sensitivity | Highly Effective | Resistant | [7] |
| BCP-ALL Xenografts | B-cell Precursor Acute Lymphoblastic Leukemia | Effective | Not Directly Compared | Effective (variable) | [1] |
| Cell Line | Cancer Type | This compound | Navitoclax | Venetoclax | Effect Measured | Reference |
| Colorectal Cancer Organoids | Colorectal Cancer | Modest Caspase 3/7 Activation | Modest Caspase 3/7 Activation | Ineffective | Caspase 3/7 Activity | [8] |
| TP53-mutated AML Blasts | Acute Myeloid Leukemia | Increased Sensitivity | Highly Effective | Resistant | Apoptosis (Flow Cytometry) | [7] |
Note: Direct, side-by-side comparative data for all three compounds across a wide range of cell lines is limited in the public domain. The tables above represent a compilation of available data. Researchers are encouraged to perform their own comparative studies in their specific models of interest.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct apoptotic signaling pathways targeted by this compound, Navitoclax, and Venetoclax.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This protocol is for the detection of apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (PI).
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound, Navitoclax, Venetoclax, or vehicle control for the desired time.
-
For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. P409: BCL-2/BCL-XL INHIBITION INDUCES APOPTOSIS AND CIRCUMVENTS VENETOCLAX RESISTANCE IN TP53-MUTATED ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for A-1331852: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like A-1331852, a potent and selective BCL-xL inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This document provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain. Improper disposal can lead to environmental contamination and potential harm to human health. All disposal activities must be conducted in accordance with local, state, and federal environmental regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Procedural Workflow for Disposal
The following step-by-step process outlines the necessary actions for the safe and compliant disposal of this compound and materials contaminated with it.
-
Personnel Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Empty or partially used vials of the compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and well plates.
-
Contaminated PPE (e.g., gloves).
-
Solvents and solutions containing this compound.
-
-
Containerization:
-
Use a designated and clearly labeled hazardous waste container that is compatible with the chemical nature of the waste.
-
Ensure the container is kept securely closed when not in use.
-
The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) until it is collected for disposal.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. All disposal must be carried out by a licensed and qualified professional waste disposal service.
Quantitative Data
No specific quantitative data for the disposal of this compound is provided in the available safety data sheets. Disposal procedures are based on the qualitative assessment of the compound as a hazardous chemical. For reference, key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₈H₃₈N₆O₃S |
| Molecular Weight | 658.81 g/mol |
| Form | Crystalline solid |
| Storage Temperature | -20°C |
Experimental Protocols
Disposal procedures are operational safety protocols rather than experimental research protocols. The workflow provided above outlines the standard procedure for the safe disposal of this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Handling Guidance for A-1331852
Disclaimer: This document provides guidance on the safe handling of A-1331852 in a research laboratory setting. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, these recommendations are based on best practices for handling potent, cytotoxic, and antineoplastic compounds, a category to which this compound belongs.[1][2][3] Researchers must conduct a thorough risk assessment for their specific experimental procedures and consult with their institution's Environmental Health and Safety (EH&S) department.[4][5][6][7]
This compound is a potent and selective BCL-XL inhibitor investigated for its potential in cancer therapy. Due to its cytotoxic nature, it is crucial to handle this compound with appropriate precautions to minimize exposure to laboratory personnel. The primary routes of exposure to be concerned about are inhalation, skin absorption, and accidental injection.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Low-Hazard Tasks (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses- Single pair of nitrile gloves |
| Moderate-Hazard Tasks (e.g., weighing, preparing solutions) | - Disposable, solid-front, long-sleeved gown- Safety goggles or a full-face shield- Double pair of chemotherapy-rated nitrile gloves- Respiratory protection (e.g., N95 respirator, based on risk assessment) |
| High-Hazard Tasks (e.g., potential for aerosol generation, cleaning spills) | - Impermeable, disposable gown- Full-face shield and safety goggles- Double pair of chemotherapy-rated nitrile gloves- Powered Air-Purifying Respirator (PAPR) may be required |
Note: Always consult your institution's specific guidelines for PPE selection.
Operational and Disposal Plans
A structured approach to handling and disposal is essential to maintain a safe laboratory environment.
-
Preparation:
-
All work with this compound, especially the handling of powders and preparation of solutions, should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet (BSC) that is vented to the outside.[1]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Ensure all necessary equipment, including waste containers, is within the containment device before starting work.
-
-
Weighing:
-
Weighing of powdered this compound should be performed in a containment device to prevent aerosolization.
-
Use dedicated spatulas and weighing boats.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to minimize aerosol formation.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.[2]
-
-
Administration (in vitro/in vivo):
-
When administering this compound to cell cultures or animals, wear appropriate PPE to protect against splashes and aerosols.
-
For animal studies, be aware that the compound may be excreted in animal waste. Handle animal bedding and waste as contaminated.
-
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and exposure to support staff.
| Waste Type | Disposal Procedure |
| Trace Chemotherapy Waste (e.g., empty vials, used gloves, gowns, absorbent pads with less than 3% of the original volume) | - Place in a designated, rigid, puncture-resistant container labeled "Trace Chemotherapy Waste" or "Incinerate Only."- These containers are often yellow.[8][9] |
| Bulk Chemotherapy Waste (e.g., unused or expired this compound, solutions, grossly contaminated items) | - Dispose of as hazardous chemical waste through your institution's EH&S department.- These containers are often black and labeled as "RCRA Hazardous Waste."[2][9][10] |
| Sharps (e.g., needles, syringes contaminated with this compound) | - Place in a designated, puncture-proof sharps container labeled "Chemotherapy Sharps" or "Hazardous Waste."[8] |
Note: Never dispose of chemotherapy waste in regular trash or biohazard bags intended for autoclaving.[1]
Visualized Workflows
The following diagram illustrates the process of assessing risks and implementing controls when working with this compound.
Caption: Risk assessment and control workflow for handling this compound.
This diagram outlines the immediate steps to take in the event of a spill involving this compound.
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 10. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
